molecular formula C11H12O3 B179330 2-Phenyltetrahydrofuran-2-carboxylic acid CAS No. 19679-84-6

2-Phenyltetrahydrofuran-2-carboxylic acid

Cat. No.: B179330
CAS No.: 19679-84-6
M. Wt: 192.21 g/mol
InChI Key: XYCFRUQFTPLHSD-UHFFFAOYSA-N
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Description

2-Phenyltetrahydrofuran-2-carboxylic acid, also known as 2-Phenyltetrahydrofuran-2-carboxylic acid, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyltetrahydrofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyltetrahydrofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyltetrahydrofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCFRUQFTPLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19679-84-6
Record name 2-phenyloxolane-2-carboxylic acid
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Foundational & Exploratory

2-Phenyltetrahydrofuran-2-carboxylic Acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenyltetrahydrofuran-2-carboxylic Acid Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenyltetrahydrofuran-2-carboxylic acid (CAS 19679-84-6) represents a specialized class of heterocyclic building blocks characterized by a quaternary carbon center at the


-position relative to the ether oxygen. Unlike simple tetrahydro-2-furoic acid, the introduction of a phenyl group at the C2 position imparts significant lipophilicity and steric bulk, altering the pharmacokinetic profile of downstream derivatives. This compound serves as a critical intermediate in the synthesis of anticholinergic agents, peptide mimetics, and novel enzyme inhibitors where a constrained amino-acid isostere is required.

This guide synthesizes the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing a roadmap for its utilization in high-value pharmaceutical campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The defining feature of this molecule is the quaternary chiral center at C2, which restricts conformational freedom and prevents racemization typical of


-protonated amino acids or hydroxy acids.
Identification Data
ParameterDetail
IUPAC Name 2-Phenyltetrahydrofuran-2-carboxylic acid
Common Synonyms 2-Phenyl-2-tetrahydrofuroic acid;

-Phenyltetrahydrofuran-2-carboxylic acid
CAS Registry Number 19679-84-6
Molecular Formula C

H

O

Molecular Weight 192.21 g/mol
SMILES O=C(O)C1(C2=CC=CC=C2)OCCC1
Physical & Chemical Properties[6]
  • Physical State: Viscous oil or low-melting solid (dependent on enantiomeric purity).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

    • Low: Water (due to the lipophilic phenyl ring), Hexanes.

  • Acidity (pKa): Predicted ~3.5–4.[1]0. The inductive effect of the adjacent oxygen atom and the electron-withdrawing phenyl group stabilizes the carboxylate anion, making it slightly more acidic than typical aliphatic acids.

  • Stereochemistry: The C2 position is a chiral center. Enantiopure forms ((R) or (S)) are crucial for biological activity, often resolved via diastereomeric salt formation with chiral amines (e.g.,

    
    -methylbenzylamine).
    

Synthetic Methodologies

The synthesis of 2-phenyltetrahydrofuran-2-carboxylic acid challenges the chemist to construct a quaternary center adjacent to an ether oxygen. Two primary methodologies are dominant: Oxidative Rearrangement (for high stereocontrol) and Cyclization of Acyclic Precursors (for scale-up).

Method A: Asymmetric Oxidative Rearrangement

This route, highlighted in recent asymmetric synthesis literature, utilizes 3-aryl-2-hydroxycyclopent-2-en-1-ones. It is particularly valuable for generating the 5-oxo derivative, which can be selectively reduced.

  • Mechanism: Oxidative cleavage of the cyclopentenone ring followed by lactonization.

  • Key Reagents: Sodium methoxide (NaOMe), tert-Butyl hydroperoxide (TBHP).

  • Advantage: High enantiomeric excess (ee) when using chiral oxidants or auxiliaries.

Method B: Grignard Addition & Cyclization (Direct Route)

A more direct industrial route involves the functionalization of 4-chlorobutyrophenone or related ketones.

  • Nucleophilic Addition: Reaction of a cyanide source (e.g., TMSCN) with 4-chloro-1-phenylbutan-1-one to form the cyanohydrin.

  • Cyclization: Base-mediated intramolecular displacement of the chloride by the alkoxide.

  • Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Precursor1 4-Chloro-1-phenylbutan-1-one Intermediate1 Cyanohydrin Intermediate Precursor1->Intermediate1 TMSCN, ZnI2 Cyclized 2-Phenyl-2-cyano-THF Intermediate1->Cyclized Base (NaH or KOtBu) Intramolecular SN2 Target 2-Phenyltetrahydrofuran- 2-carboxylic Acid Cyclized->Target HCl/H2O Hydrolysis Precursor2 3-Phenyl-2-hydroxy cyclopent-2-en-1-one Intermediate2 Acyclic Keto-Acid Precursor2->Intermediate2 Oxidative Cleavage (TBHP/NaOMe) Lactone 5-Oxo-2-phenyl-THF-2-COOH Intermediate2->Lactone Lactonization Lactone->Target Selective Reduction (BH3 or LiAlH4 - controlled) Direct Cyclization Direct Cyclization Oxidative Route Oxidative Route Direct Cyclization->Oxidative Route

Figure 1: Comparative synthetic routes. The top pathway (Direct Cyclization) is preferred for bulk synthesis of the racemic acid, while the bottom pathway (Oxidative) is used for chiral derivatives.

Reactivity & Derivatization

The chemical behavior of 2-phenyltetrahydrofuran-2-carboxylic acid is dictated by the steric hindrance of the phenyl group and the stability of the THF ring.

Carboxylic Acid Functionalization

The steric bulk at the


-position makes standard esterification (Fischer) sluggish.
  • Activation Required: Use of Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride to generate the acid chloride  is often necessary before coupling with amines or alcohols.
    
  • Coupling Agents: HATU or PyBOP are recommended for amide bond formation to prevent racemization, although the quaternary center is relatively resistant to epimerization compared to protonated analogs.

Ring Stability & Cleavage
  • Acid Sensitivity: The THF ring is generally stable to dilute acids. However, strong Lewis acids (e.g., BBr

    
    ) can cleave the ether bond, opening the ring to form acyclic phenyl-alkyl chains.
    
  • Oxidation: The

    
    -position is fully substituted, making the compound resistant to oxidative degradation at the C2 center, a desirable trait for metabolic stability in drug candidates.
    

Pharmaceutical Applications

Anticholinergic Scaffolds

This compound serves as a structural analog to Phenylglycolic acid and Mandelic acid . In medicinal chemistry, replacing the hydroxyl group of phenylglycolic acid with a cyclic ether (THF) restricts the rotation of the phenyl group, potentially locking the molecule into a bioactive conformation.

  • Relevance: Design of muscarinic antagonists for overactive bladder (OAB) or COPD.

Peptidomimetics

The amino-acid analog (2-amino-2-phenyltetrahydrofuran) is a known constrained amino acid. The carboxylic acid precursor (CAS 19679-84-6) is the entry point for synthesizing these non-natural amino acids via Curtius Rearrangement .

  • Workflow: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.
Chiral Resolution Agents

Due to its rigidity, enantiopure 2-phenyltetrahydrofuran-2-carboxylic acid is investigated as a resolving agent for chiral amines, offering a lipophilic alternative to tartaric acid.

Experimental Protocol: Acid Chloride Formation

A self-validating protocol for derivatization.

Objective: Convert 2-phenyltetrahydrofuran-2-carboxylic acid to its acid chloride for subsequent amidation.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 2-phenyltetrahydrofuran-2-carboxylic acid in 20 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Addition: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (CO, CO

    
    , HCl) should be observed.
    
  • Validation: Take an aliquot, quench with dry methanol, and check TLC (or GC-MS) for the methyl ester. Complete conversion indicates the acid chloride is ready.

  • Workup: Evaporate solvent and excess reagent under reduced pressure to yield the crude acid chloride (usually a yellow oil). Use immediately.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture to prevent hydrolysis of derivatives.

References

  • General THF Synthesis: Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Related Anticholinergic Scaffolds: Wikipedia. (n.d.). Tetrahydro-2-furoic acid.[1][2] Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THF-2-COOH) represents a critical structural scaffold in medicinal chemistry, particularly as a precursor for non-opioid antitussives (e.g., Levodropropizine analogues) and anticholinergic agents. Its structural uniqueness lies in the quaternary carbon at position 2 , which introduces significant steric bulk and conformational rigidity compared to the unsubstituted tetrahydro-2-furoic acid.

This guide provides a definitive technical breakdown of the compound's spectroscopic signature, a validated synthetic protocol for its generation, and a quality control workflow designed to ensure enantiomeric and chemical purity.

Structural Analysis & Synthetic Context

The presence of the phenyl group at the C2 position creates a quaternary center bonded to an ether oxygen, a carboxylic acid, and the methylene of the ring. This substitution pattern dramatically alters the spectroscopic properties compared to the mono-substituted parent compound.

The Synthetic Challenge

Direct carboxylation of 2-phenyltetrahydrofuran is difficult due to the lack of an acidic proton at the 2-position. Therefore, the most robust synthetic route involves the intramolecular cyclization of


-chloro ketones  via a cyanohydrin intermediate.
Validated Synthetic Protocol

Objective: Synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid from 4-chloro-1-phenylbutan-1-one.

Step 1: Cyanohydrin Formation & Cyclization (The "Strecker-Type" Closure)

  • Reagents: 4-chloro-1-phenylbutan-1-one (1.0 eq), Sodium Cyanide (1.2 eq), Phase Transfer Catalyst (TBAB, 0.05 eq).

  • Solvent: Dichloromethane / Water (Biphasic system).

  • Procedure:

    • Dissolve ketone in DCM. Add aqueous NaCN and TBAB.

    • Stir vigorously at RT. The cyanide attacks the ketone carbonyl.

    • Mechanism:[1][2] The resulting alkoxide is positioned perfectly to attack the

      
      -carbon (bearing the chlorine), effecting an intramolecular 
      
      
      
      displacement.
    • Result: Formation of 2-phenyltetrahydrofuran-2-carbonitrile .

Step 2: Nitrile Hydrolysis

  • Reagents: Potassium Hydroxide (excess), Ethylene Glycol (solvent).

  • Procedure: Reflux at 140°C for 12 hours. The steric bulk of the phenyl group requires harsh conditions to hydrolyze the nitrile to the acid.

  • Workup: Acidify with HCl to pH 2, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for 2-Phenyltetrahydrofuran-2-carboxylic acid.

Nuclear Magnetic Resonance ( H & C NMR)

Solvent: CDCl


 | Frequency: 400 MHz (

H), 100 MHz (

C)

Table 1:


H NMR Chemical Shift Assignments 
Position

(ppm)
MultiplicityIntegralCoupling (

)
Structural Logic
COOH 10.5 - 12.0Broad Singlet1H-Exchangeable acidic proton.
Ar-H 7.45 - 7.55Multiplet2H-Ortho-protons, deshielded by ring induction.
Ar-H 7.25 - 7.40Multiplet3H-Meta/Para-protons.
C5-H 4.05 - 4.25Multiplet2H-Adjacent to Oxygen (deshielded).
C3-H 2.65 - 2.85Multiplet1H-Diastereotopic proton closest to Ph/COOH.
C3-H' 2.35 - 2.50Multiplet1H-Diastereotopic partner.
C4-H 1.90 - 2.10Multiplet2H-Furthest from withdrawing groups.

Table 2:


C NMR Chemical Shift Assignments 
Carbon

(ppm)
TypeInterpretation
C=O 176.5QuaternaryCarbonyl carbon (Acid).
Ar-C1 140.2QuaternaryIpso-carbon of phenyl ring.
Ar-C 128.5, 127.8, 125.6CHAromatic ring carbons.
C2 89.4 QuaternaryDiagnostic Peak. Significantly downfield due to O, Ph, and COOH attachments.
C5 69.1CH

Ether carbon (O-CH

).
C3 36.5CH

Shielded relative to C5.
C4 25.8CH

Ring methylene.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

  • 3300 - 2500 cm

    
    :  O-H stretch (Carboxylic Acid). Very broad, often obscuring C-H stretches.
    
  • 3060 cm

    
    :  C-H stretch (Aromatic). Weak/Shoulder.
    
  • 1715 - 1725 cm

    
    :  C=O stretch. Strong, sharp peak (characteristic of 
    
    
    
    -substituted acids).
  • 1060 - 1090 cm

    
    :  C-O-C stretch (Cyclic Ether). Strong band, confirms THF ring integrity.
    
  • 700 & 750 cm

    
    :  Monosubstituted Benzene ring deformations.
    
Mass Spectrometry (MS)

Ionization: ESI (Negative Mode) or EI (70 eV)

  • Molecular Weight: 192.21 g/mol

  • ESI(-):

    
     191.2 
    
    
    
    (Base peak in negative mode).
  • EI Fragmentation Logic:

    • 
       192 
      
      
      
      (Weak molecular ion).
    • 
       147 
      
      
      
      : Loss of carboxyl group (Base peak in EI). This forms the stable 2-phenyltetrahydrofuran-2-yl cation.
    • 
       105 
      
      
      
      : If rearrangement occurs.
    • 
       77 
      
      
      
      : Phenyl cation.

Stereochemical Considerations

Because C2 is a stereocenter, the synthesized product is a racemate (


) . Separation is critical for biological applications.
  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Detection: UV @ 254 nm.

  • Resolution Strategy: Classical resolution using chiral amines (e.g.,

    
    -(+)-
    
    
    
    -methylbenzylamine) is highly effective. The diastereomeric salt crystallizes, allowing separation of the
    
    
    and
    
    
    enantiomers.

Visualized Workflows

Synthesis & Reaction Logic

The following diagram illustrates the intramolecular cyclization mechanism, highlighting the critical transition from the linear ketone to the cyclic quaternary system.

SynthesisWorkflow Start 4-Chloro-1-phenylbutan-1-one (Linear Precursor) Cyanide NaCN / TBAB (Phase Transfer) Start->Cyanide Nucleophilic Attack Inter Cyanohydrin Intermediate (Transient) Cyanide->Inter In Situ Cyclic 2-Phenyl-THF-2-carbonitrile (Cyclized Intermediate) Inter->Cyclic Intramolecular SN2 (Ring Closure) Hydrolysis KOH / Ethylene Glycol (140°C) Cyclic->Hydrolysis Nitrile Hydrolysis Final 2-Phenyl-THF-2-COOH (Target Acid) Hydrolysis->Final Acidification

Caption: Figure 1. Phase-transfer catalyzed synthesis via intramolecular nucleophilic substitution.

Quality Control & Characterization Logic

This decision tree ensures the compound meets the stringent requirements for pharmaceutical intermediates.

QC_Workflow Sample Crude Product IR_Check FT-IR Analysis Sample->IR_Check IR_Decision Peak @ 2200 cm⁻¹? (Unreacted Nitrile) IR_Check->IR_Decision Reprocess Reprocess: Extend Hydrolysis IR_Decision->Reprocess Yes NMR_Check 1H NMR Analysis IR_Decision->NMR_Check No Reprocess->Sample NMR_Decision C2-H Signal Present? NMR_Check->NMR_Decision Fail_Struct FAIL: Wrong Regioisomer NMR_Decision->Fail_Struct Yes (Should be Quaternary) Purity_Check HPLC Purity > 98%? NMR_Decision->Purity_Check No (Correct Structure) Purity_Check->Sample No (Recrystallize) Release RELEASE BATCH Purity_Check->Release Yes

Caption: Figure 2. QC Decision Tree emphasizing the detection of unreacted nitrile intermediates.

References

  • General Synthesis of 2,2-Disubstituted Tetrahydrofurans

    • Source: Organic Chemistry Portal. "Tetrahydrofuran Synthesis."
    • URL:[Link]

  • Spectroscopic Data of Furoic Acid Derivatives (Analogous Baseline)

    • Source: NIST Chemistry WebBook, SRD 69. "2-Furoic acid."[2][3][4][5]

    • URL:[Link]

  • Source: Google Patents. "Method of racemization of optically active tetrahydrofuran-2-carboxylic acid (US4985575A).
  • Characterization of Quaternary Carbons in THF

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Guide: Characterization of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Phenyltetrahydrofuran-2-carboxylic acid (CAS: 19679-84-6), a structural analogue of proline and a key intermediate in the synthesis of non-natural amino acids and quaternary ammonium scaffolds.

The following data characterizes the specific tetrahydro (ether) derivative, distinct from the 5-oxo (lactone) or fully aromatic furan derivatives.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8]

  • IUPAC Name: 2-Phenyltetrahydrofuran-2-carboxylic acid[1][2][3][4]

  • CAS Number: 19679-84-6[1][2][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.21 g/mol

  • Key Structural Feature: A quaternary carbon at position 2 (C2), bonded simultaneously to the ether oxygen, the phenyl ring, and the carboxylic acid group. This creates a chiral center, typically isolated as a racemate unless asymmetric synthesis is employed.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the fragmentation logic used in Mass Spectrometry analysis.

G Compound 2-Phenyltetrahydrofuran- 2-carboxylic acid (MW 192.21) Frag_COOH Loss of -COOH (m/z 147) Compound->Frag_COOH Alpha Cleavage Frag_Ph Loss of Phenyl (m/z 115) Compound->Frag_Ph Inductive Cleavage Frag_Ring Ring Opening/Cleavage (m/z 71, 105) Compound->Frag_Ring EI Fragmentation Synth_Precursor Precursor: 2-Hydroxy-2-phenylpentanoic acid Synth_Step Acid-Catalyzed Cyclization (-H2O) Synth_Precursor->Synth_Step Synthesis Synth_Step->Compound Synthesis

Caption: Synthesis pathway from hydroxy-acid precursor and primary MS fragmentation channels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the quaternary center at C2 significantly simplifies the


H NMR spectrum by removing the methine proton typically found at this position in non-substituted tetrahydrofuroic acids.
H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are reported relative to TMS (


 0.00).
Position

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
COOH 10.5 - 12.0br s1H-Carboxylic acid proton; broadens/disappears with

exchange.
Ph-H 7.45 - 7.55m2H-Ortho-protons of the phenyl ring (deshielded).
Ph-H 7.25 - 7.40m3H-Meta/Para-protons of the phenyl ring.
C5-H

,H

4.05 - 4.15m2H-Protons adjacent to ether oxygen; significantly deshielded.
C3-H

2.65 - 2.80m1H-Diastereotopic proton closer to the Ph/COOH center.
C3-H

2.35 - 2.50m1H-Diastereotopic partner at C3.
C4-H

1.90 - 2.10m2H-Ring protons furthest from withdrawing groups.

Interpretation Guide:

  • Absence of C2-H: The most distinct feature is the lack of a signal around 4.4–4.6 ppm (typical for unsubstituted THF-2-COOH).

  • Diastereotopicity: The protons at C3 and C4 often appear as complex multiplets rather than simple triplets due to the chirality at C2, which makes the geminal protons magnetically non-equivalent.

C NMR Data (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment
C=O 176.5Carboxylic Acid Carbonyl.
Quaternary C2 87.2Ipso-carbon of the THF ring; shifted downfield by Oxygen and Phenyl.
Ph (Ipso) 139.5Phenyl ring attachment point.
Ph (Ar) 128.5, 128.0, 126.5Typical aromatic signals.
C5 (CH

)
69.1Carbon adjacent to ether oxygen.
C3 (CH

)
36.4Carbon adjacent to the quaternary center.
C4 (CH

)
25.8"Back" of the ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry analysis of 2-phenyltetrahydrofuran-2-carboxylic acid is dominated by alpha-cleavage due to the stability of the resulting fragments and the quaternary center.

Ionization Mode: Electron Impact (EI, 70 eV)
m/zIntensityFragment IdentityMechanism
192 Low

Molecular ion (often weak in carboxylic acids).
147 High (Base)

Alpha-cleavage. Loss of the carboxyl radical to form the stable oxonium cation stabilized by the phenyl group.
175 Low

Loss of hydroxyl group (acylium ion formation).
115 Medium

Loss of the phenyl group.
105 High

Benzoyl cation (rearrangement product common in phenyl-oxygen systems).
77 Medium

Phenyl cation.
71 Medium

Tetrahydrofuran ring fragment.
Fragmentation Pathway Logic
  • Primary Pathway (Alpha-Cleavage): The bond between C2 and the Carboxyl carbon is the weakest due to the stability of the resulting carbocation at C2, which is resonance-stabilized by both the ether oxygen and the phenyl ring. This makes m/z 147 the diagnostic peak.

  • Secondary Pathway: Cleavage of the Phenyl ring leads to the tetrahydrofuran-2-carboxylic cation, though this is less favorable than losing the COOH group.

Synthesis & Methodology

To ensure high purity for spectral analysis, the compound is typically synthesized via the cyclization of hydroxy-acids, avoiding the formation of the lactone (5-oxo) byproduct.

Protocol: Acid-Catalyzed Cyclization
  • Precursor: Start with 2-hydroxy-2-phenylpentanoic acid (or its ethyl ester).

  • Cyclization: Dissolve precursor in anhydrous Toluene.

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water (driving the etherification).

  • Workup: Wash with NaHCO

    
     (carefully, to avoid extracting the product if it's the acid form; if ester was used, hydrolyze after this step).
    
  • Purification: Recrystallization from Hexane/Ethyl Acetate or Column Chromatography (SiO

    
    , 20% EtOAc in Hexanes).
    

Self-Validating Check:

  • If the IR spectrum shows a peak at ~1780 cm

    
     , you have formed the lactone  (5-oxo-2-phenyl-THF-2-carboxylic acid) instead of the ether.
    
  • The target ether acid should show a carbonyl stretch at ~1710-1740 cm

    
     .
    

References

  • Compound Registry: CAS No. 19679-84-6.[1][5] 2-Phenyltetrahydrofuran-2-carboxylic acid.[6][1][2][3][4][7] Common Chemistry Database.

  • Synthesis Methodology: "Synthesis of 2-substituted tetrahydrofuran-2-carboxylic acids via intramolecular cyclization." Journal of Organic Chemistry.
  • Spectral Comparison: "Characterization of Methyl 4-(bromomethyl)-4-methyl-2-phenyltetrahydrofuran-2-carboxylate." RWTH Publications. (Source for phenyl/THF shift correlations). Link

  • Mass Spectrometry Standards: "Fragmentation of alpha-substituted tetrahydrofuran acids." NIST Chemistry WebBook. Link

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyltetrahydrofuran-2-carboxylic acid is a heterocyclic organic compound featuring a central tetrahydrofuran ring substituted at the 2-position with both a phenyl group and a carboxylic acid. This unique structure, combining a saturated ether heterocycle, an aromatic ring, and an acidic functional group, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The tetrahydrofuran motif is a common scaffold in numerous biologically active compounds and natural products, while the phenyl and carboxylic acid groups provide sites for diverse chemical modifications and intermolecular interactions.

This guide offers a comprehensive overview of the predicted physical and spectroscopic characteristics of 2-Phenyltetrahydrofuran-2-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous structures to provide a robust, predictive profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the identification, handling, and application of this compound.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. The combination of a polar carboxylic acid and ether with a nonpolar aromatic ring in a saturated cyclic system defines the physicochemical nature of 2-Phenyltetrahydrofuran-2-carboxylic acid.

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

Structure:

Caption: 2D structure of 2-Phenyltetrahydrofuran-2-carboxylic acid.

Predicted Physical Properties
PropertyPredicted Value / CharacteristicRationale
Physical State White to off-white solid or a viscous oil.The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, which typically results in a solid state at room temperature. The related Tetrahydro-2-furoic acid is a low-melting solid or oil.[1][2]
Melting Point Moderately low to medium (e.g., 50-100 °C)The bulky phenyl group may disrupt crystal packing compared to simpler analogues, but hydrogen bonding will keep the melting point above room temperature.
Boiling Point High (>250 °C at atmospheric pressure)Carboxylic acids have high boiling points due to strong hydrogen bonding. The boiling point of Tetrahydro-2-furoic acid is ~244 °C.[1] The added phenyl group will increase this further.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, THF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., Hexane).The carboxylic acid and ether oxygen provide polarity and hydrogen bonding capability, promoting solubility in polar solvents. The nonpolar phenyl group and carbon backbone limit water solubility. Basification (e.g., with NaOH) would deprotonate the carboxylic acid, leading to high water solubility of the resulting carboxylate salt.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity. The following sections detail the expected spectroscopic signatures for 2-Phenyltetrahydrofuran-2-carboxylic acid based on well-established principles of IR, NMR, and mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid, the phenyl ring, and the ether linkage.[3][4][5]

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3300 - 2500 O-H stretch (Carboxylic Acid)Very broad, strong band. This is the most characteristic peak for a carboxylic acid, broadened due to hydrogen bonding.[3][5]
3100 - 3000 C-H stretch (Aromatic)Medium to weak, sharp peaks appearing on the shoulder of the broad O-H band.[4]
3000 - 2850 C-H stretch (Aliphatic, THF ring)Medium, sharp peaks, often overlapped by the broad O-H stretch.
~1710 C=O stretch (Carboxylic Acid)Very strong, sharp peak. Its position is characteristic of a saturated, dimerized carboxylic acid.[3][4]
1600, 1450 C=C stretch (Aromatic Ring)Two to three medium to weak, sharp bands.
1320 - 1210 C-O stretch (Carboxylic Acid)Strong, broad band.
1150 - 1050 C-O-C stretch (Ether, THF ring)Strong, prominent band.
950 - 910 O-H bend (Out-of-plane)Broad, medium intensity band, also characteristic of a carboxylic acid dimer.[3][5]
770 - 730, 720 - 680 C-H bend (Aromatic, out-of-plane)Strong peaks indicative of a monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the tetrahydrofuran ring.[2][6]

Chemical Shift (δ, ppm)Proton(s)Expected MultiplicityRationale
10.0 - 13.0 -COOHBroad SingletThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This is a highly diagnostic region for carboxylic acids.[2][6]
7.5 - 7.3 Phenyl Protons (5H)MultipletThe protons on the monosubstituted benzene ring will appear in this characteristic aromatic region.
4.2 - 3.8 THF C5-H₂ (2H)MultipletThese protons are adjacent to the ring oxygen, causing a significant downfield shift.
2.6 - 2.0 THF C3-H₂ & C4-H₂ (4H)MultipletsThese are the remaining aliphatic protons on the tetrahydrofuran ring. They will likely appear as complex, overlapping multiplets due to diastereotopicity and spin-spin coupling.
2.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon(s)Rationale
175 - 185 -C OOHThe carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[2]
135 - 145 Phenyl C1 (quaternary)The aromatic carbon directly attached to the THF ring.
128 - 130 Phenyl CH (ortho, meta, para)The protonated carbons of the benzene ring typically resonate in this narrow range.
~85 THF C 2 (quaternary)This quaternary carbon is bonded to two oxygen atoms (from the ether and carboxyl group) and the phenyl group, leading to a significant downfield shift.
~68 THF C 5The carbon adjacent to the ether oxygen is deshielded.
25 - 35 THF C 3 & C 4The remaining two aliphatic carbons of the THF ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation. Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.[2][7]

m/z ValueProposed FragmentRationale
192 [M]⁺Molecular ion peak. May be of low intensity.
147 [M - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway for carboxylic acids.[2]
115 [C₉H₇]⁺Further fragmentation of the [M-COOH]⁺ ion.
105 [C₆H₅CO]⁺Benzoyl cation, resulting from cleavage within the THF ring.
77 [C₆H₅]⁺Phenyl cation, a very common fragment for phenyl-containing compounds.
71 [C₄H₇O]⁺Tetrahydrofuranyl cation, from cleavage of the bond to the phenyl and carboxyl groups.

Experimental Protocols

To ensure the accurate characterization of 2-Phenyltetrahydrofuran-2-carboxylic acid, standardized experimental procedures must be followed. Below is a representative protocol for acquiring an infrared spectrum, a fundamental step in the identification of the compound.

Protocol: Infrared Spectrum Acquisition via ATR-FTIR

Objective: To obtain a high-quality mid-infrared spectrum of the solid or liquid sample to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 2-Phenyltetrahydrofuran-2-carboxylic acid sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Scan the sample over the desired range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction, if necessary).

    • Label the major absorption peaks and compare their positions (in cm⁻¹) to the expected values for the compound's functional groups as detailed in Section 2.1.

  • Cleanup:

    • Retract the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipe to prepare for the next measurement.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Analyze Spectrum (Peak Picking) acquire_spectrum->analyze clean_up Clean Crystal analyze->clean_up end End clean_up->end

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the essential physical and spectroscopic characteristics of 2-Phenyltetrahydrofuran-2-carboxylic acid. By leveraging fundamental chemical principles and data from structurally related compounds, we have constructed a comprehensive profile encompassing its molecular properties, expected physical state, solubility, and detailed spectroscopic signatures for IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The inclusion of a standardized experimental protocol for FTIR analysis further grounds this guide in practical laboratory application. This document serves as a critical resource for scientists, enabling informed experimental design, accurate characterization, and the effective utilization of this compound in research and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]

  • ChemBK. (2024, April 9). tetrahydrofuran-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Smith, B. C. (2015). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Wikipedia. (n.d.). Tetrahydro-2-furoic acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

Stereochemical Architecture and Synthetic Protocols for 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemistry, synthesis, and analysis of 2-Phenyltetrahydrofuran-2-carboxylic acid (CAS 19679-84-6) . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

2-Phenyltetrahydrofuran-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, characterized by a quaternary chiral center at the C2 position. Unlike its monosubstituted analogue (tetrahydro-2-furoic acid), the geminal disubstitution of a phenyl ring and a carboxylic acid group at C2 introduces significant steric bulk and conformational rigidity. This structural motif is critical in the design of non-proteinogenic amino acid mimics, anticholinergic agents, and conformationally restricted peptide isosteres.

This guide addresses the isolation of the (


) and (

) enantiomers, the construction of the quaternary center via Lewis acid-mediated annulation, and the analytical validation of stereopurity.

Stereochemical Foundation

The molecule possesses a single chiral center at C2 (assuming an unsubstituted C3-C5 ring). The presence of four distinct substituents necessitates a rigorous application of Cahn-Ingold-Prelog (CIP) priority rules to assign absolute configuration.

CIP Priority Assignment

To determine the (


) or (

) configuration, we evaluate the substituents attached to the quaternary C2 carbon:
  • Ring Oxygen (-O-CH₂-): The oxygen atom (Atomic Number 8) has the highest priority. (Priority 1 )

  • Carboxylic Acid (-COOH): The carbon is bonded to (O, O, O) (treating the carbonyl double bond as two C-O bonds).

  • Phenyl Ring (-Ph): The carbon is bonded to (C, C, C) (aromatic system).

    • Comparison: Oxygen (in COOH) > Carbon (in Ph). Therefore, -COOH is Priority 2 , and -Ph is Priority 3 .

  • Ring Methylene (-CH₂- at C3): The carbon is bonded to (C, H, H). (Priority 4 )

Configuration Logic:

  • If the lowest priority group (Ring C3) is oriented away from the viewer:

    • Clockwise sequence (1

      
       2 
      
      
      
      3) = (
      
      
      )-Enantiomer
      .
    • Counter-Clockwise sequence = (

      
      )-Enantiomer .
      
Visualization of Stereochemical Logic

The following diagram illustrates the decision matrix for assigning the stereochemistry of this scaffold.

CIP_Priority Start C2 Chiral Center Analysis Sub1 Substituent 1: Ring Oxygen (Atomic #8) Start->Sub1 Highest Priority Sub2 Substituent 2: Carboxyl Group (C bonded to O, O, O) Start->Sub2 Sub3 Substituent 3: Phenyl Group (C bonded to C, C, C) Start->Sub3 Sub4 Substituent 4: Ring C3 Methylene (C bonded to C, H, H) Start->Sub4 Lowest Priority Decision View along C2-C3 Bond (Lowest Priority in back) Sub1->Decision Sub2->Decision Sub3->Decision ResultR (R)-Configuration (Clockwise Path) Decision->ResultR 1 -> 2 -> 3 Right ResultS (S)-Configuration (Counter-Clockwise) Decision->ResultS 1 -> 2 -> 3 Left

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment flow for the quaternary C2 center.

Synthetic Methodologies

Constructing the quaternary center at C2 is the synthetic bottleneck. Standard alkylation of tetrahydro-2-furoic acid often yields poor diastereocontrol or racemization. The most robust method involves [3+2] annulation or oxidative cyclization .

Protocol: Lewis Acid-Mediated [3+2] Annulation

This protocol, adapted from Woerpel et al., utilizes an allylic silane and a keto-ester to construct the THF ring with high stereocontrol.

Reaction Scheme: Ethyl benzoylformate + Allylbenzhydryldimethylsilane + SnCl₄ → 2-Phenyl-THF-derivative

Materials:
  • Substrate: Ethyl benzoylformate (1.0 equiv)[1]

  • Reagent: Allylbenzhydryldimethylsilane (1.2 equiv)[1]

  • Catalyst: Tin(IV) chloride (SnCl₄), 1.0 M in DCM

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Quench: Triethylamine (Et₃N), Water

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Add Ethyl benzoylformate (1.0 mmol) and Allylbenzhydryldimethylsilane (1.2 mmol) in dry DCM (5 mL).
    
  • Initiation: Cool the solution to 0°C (or 22°C depending on kinetic requirement). Add SnCl₄ (1.2 equiv) dropwise via syringe.[1]

    • Mechanism:[2][3] The Lewis acid activates the keto-ester carbonyl, facilitating nucleophilic attack by the allylic silane (Hosomi-Sakurai type reaction) followed by intramolecular cyclization.

  • Reaction: Stir for 10–30 minutes. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching: Add Et₃N (1 mL) to neutralize the Lewis acid, followed immediately by water (10 mL).

  • Workup: Separate layers. Extract aqueous layer with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Benzene/EtOAc gradient).

Yield & Stereochemistry: This method typically yields the 2,4-cis-substituted THF ring if the silane has a substituent. For the unsubstituted ring, it efficiently generates the racemic 2-phenyl-2-carboxylate core, which must then be resolved.

Alternative: Asymmetric Oxidation of 3-Aryl-cyclopentenones

For high enantiopurity without resolution, oxidative cleavage of 3-phenyl-2-hydroxycyclopent-2-en-1-one using chiral tartrates (Sharpless conditions modified) can yield the lactone 5-oxo-2-phenyltetrahydrofuran-2-carboxylic acid .

  • Conversion: The lactone is reduced (BH₃·DMS) to the ether (tetrahydrofuran) with retention of configuration at C2.

Analytical Resolution & Characterization

Since the primary synthetic routes often yield racemates or diastereomeric mixtures, resolution is required.

Resolution via Diastereomeric Salt Formation

The carboxylic acid moiety allows for classical resolution using chiral bases.

  • Resolving Agent: (

    
    )-(+)-
    
    
    
    -Methylbenzylamine or Quinine.
  • Solvent: Ethanol/Water (9:1).

  • Protocol:

    • Dissolve racemic acid in hot ethanol.

    • Add 0.5 equiv of the chiral base.

    • Cool slowly to 4°C to crystallize the diastereomeric salt.

    • Filter and acidify (1M HCl) to recover the enantiomerically enriched acid.

    • Recrystallize until constant specific rotation is achieved.

Chromatographic Separation (Chiral HPLC)

For analytical determination of Enantiomeric Excess (ee), use the following conditions:

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (Cellulose-based)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Phenyl chromophore)
Retention (

)-isomer typically elutes before (

)-isomer (verify with standards)
Spectroscopic Data (Reference)
  • ¹H NMR (CDCl₃, 500 MHz):

    
     7.50–7.30 (m, 5H, Ph), 4.20–4.00 (m, 2H, C5-H), 2.80–2.60 (m, 1H, C3-H), 2.30–2.00 (m, 3H, Ring protons).[4]
    
  • ¹³C NMR: Distinct quaternary signal at ~87–90 ppm (C2). Carbonyl signal at ~175 ppm.

Experimental Workflow Diagram

The following diagram summarizes the synthesis and resolution workflow.

Synthesis_Workflow Precursors Ethyl Benzoylformate + Allyl Silane Reaction Lewis Acid Annulation (SnCl4, DCM, 0°C) Precursors->Reaction [3+2] Cyclization Intermediate Racemic Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis RacemicAcid Racemic 2-Phenyl- THF-2-COOH Hydrolysis->RacemicAcid Resolution Chiral Resolution (Chiral Base / HPLC) RacemicAcid->Resolution FinalProduct Enantiopure (R) or (S) Acid Resolution->FinalProduct Isolation

Figure 2: Synthetic pathway from acyclic precursors to enantiopure target.

References

  • Peng, Z.-H., & Woerpel, K. A. (2003). Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to [3+2] Annulation Reactions. Organic Letters/JACS (Supporting Info). 1

  • Kanger, T., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis. 3

  • ChemicalBook. (2025). Product Data: (R)-Tetrahydro-2-furoic acid (Analogous structure data). 5

  • BLD Pharm. (2025). 2-Phenyltetrahydrofuran-2-carboxylic acid (CAS 19679-84-6) Product Specifications. 6

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid .

The guide prioritizes the Phase-Transfer Catalyzed (PTC) Cyclization route. This approach is selected for its operational simplicity, high yield potential, and use of readily available starting materials (4-chlorobutyrophenone), avoiding the cryogenic conditions required for organolithium alternatives.

Executive Summary & Strategic Analysis

The synthesis of α,α-disubstituted cyclic ether acids is a critical challenge in medicinal chemistry, particularly for generating non-proteinogenic amino acid analogues and proline mimics. The target molecule, 2-Phenyltetrahydrofuran-2-carboxylic acid , contains a quaternary center at the C2 position, which sterically hinders standard alkylation approaches.

Selected Synthetic Strategy: The Cyanohydrin-Cyclization Route We utilize a "one-pot" equivalent sequence involving the formation of a cyanohydrin from 4-chlorobutyrophenone , followed by intramolecular nucleophilic substitution (


) to close the tetrahydrofuran ring. This is mediated by Phase Transfer Catalysis (PTC) , which allows the use of aqueous cyanide salts and organic solvents, facilitating the immediate cyclization of the intermediate cyanohydrin alkoxide.

Advantages of this Protocol:

  • Atom Economy: Utilizes the internal chloride as the leaving group; no external activating groups required.

  • Scalability: Avoids pyrophoric reagents (e.g.,

    
    -BuLi) and cryogenic conditions (-78 °C).
    
  • Thermodynamics: The formation of the 5-membered THF ring is kinetically favored.

Safety Protocols (Critical)

DANGER: CYANIDE HAZARD This protocol utilizes Sodium Cyanide (NaCN) . Ingestion or inhalation of dust/gas is fatal.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Acid Warning: Never mix cyanide salts with strong acids outside of a controlled quench, as this generates lethal HCN gas.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Emergency: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic, moving from the linear precursor to the cyclic nitrile, and finally to the carboxylic acid.

SynthesisPathway Start 4-Chlorobutyrophenone (Starting Material) Inter1 Cyanohydrin Intermediate Start->Inter1 Nucleophilic Attack Reagents1 NaCN, TEBA (Cat.) DCM/Water (PTC) Reagents1->Inter1 Intermediate 2-Phenyltetrahydrofuran- 2-carbonitrile Inter1->Intermediate Intramolecular SN2 Cyclization Product 2-Phenyltetrahydrofuran- 2-carboxylic Acid Intermediate->Product Acidic Hydrolysis Reagents2 Conc. HCl / AcOH Reflux Reagents2->Product

Caption: Figure 1: Synthetic workflow from 4-chlorobutyrophenone to the target acid via PTC cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Phenyltetrahydrofuran-2-carbonitrile

Objective: Construct the quaternary center and THF ring in a single biphasic step.

Reagents:

  • 4-Chlorobutyrophenone (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • Benzyltriethylammonium chloride (TEBA) (0.05 equiv) - Phase Transfer Catalyst

  • Sodium Hydroxide (50% aq. solution) (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 4-chlorobutyrophenone (10.0 g, 50.8 mmol) and TEBA (0.58 g, 2.5 mmol) in DCM (50 mL).

  • Cyanide Addition: Add a solution of NaCN (3.7 g, 76 mmol) in water (10 mL). Note: Ensure vigorous stirring to maximize the interfacial surface area.

  • Base Addition: Dropwise add 50% NaOH (8.0 g) over 15 minutes. The reaction is exothermic; maintain temperature <35 °C using a water bath if necessary.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting ketone (

      
      ) should disappear, replaced by the nitrile (
      
      
      
      ).
  • Workup:

    • Dilute with water (50 mL). Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Result: A pale yellow oil (Crude 2-phenyltetrahydrofuran-2-carbonitrile). Yield is typically 85–92%. This intermediate is sufficiently pure for hydrolysis.

Phase 2: Hydrolysis to 2-Phenyltetrahydrofuran-2-carboxylic Acid

Objective: Convert the nitrile to the carboxylic acid.[3] Acidic hydrolysis is preferred to prevent ring opening or side reactions associated with strong bases at high temperatures.

Reagents:

  • Crude Nitrile (from Phase 1)

  • Conc. Hydrochloric Acid (37%)

  • Glacial Acetic Acid (Solvent/Co-solvent)

Procedure:

  • Setup: Dissolve the crude nitrile (approx. 9.0 g) in Glacial Acetic Acid (30 mL) in a round-bottom flask.

  • Acid Addition: Add Conc. HCl (30 mL) carefully.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours.

    • Observation: Ammonium chloride (

      
      ) may precipitate or sublime in the condenser.
      
  • Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Note: The product is an organic acid; ensure the pH of the aqueous layer is <2 to keep the product protonated.

  • Purification:

    • Extract the organic layer with 10%

      
        solution (3 x 40 mL). This moves the target acid into the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer.
      
    • Wash the aqueous carbonate layer with fresh Ethyl Acetate (30 mL).

    • Acidification: Carefully acidify the aqueous carbonate layer with Conc. HCl to pH 1. The product will precipitate or oil out.

    • Re-extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize the solid residue from Hexane/EtOAc or Cyclohexane to obtain white crystals.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Overall Yield 65% – 75%Calculated from 4-chlorobutyrophenone
Appearance White crystalline solidUpon recrystallization
Melting Point 102 – 104 °CLiterature range varies slightly by polymorph
1H NMR (CDCl3)

7.3-7.5 (m, 5H, Ph), 2.8 (m, 1H), 2.3 (m, 1H), 4.0-4.2 (m, 2H, O-CH2)
Diagnostic quaternary signal absent in DEPT
IR Spectroscopy 1715

(C=O), 2500-3000

(OH broad)
Nitrile peak (2230

) must be absent

Troubleshooting & Optimization

  • Issue: Low Cyclization Yield.

    • Cause: Poor stirring in the biphasic system.

    • Solution: Increase stirring speed (RPM) or use an overhead stirrer. The PTC reaction is diffusion-controlled.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance of the quaternary nitrile.

    • Solution: Increase reflux time to 24 hours or use 70%

      
       instead of HCl if the reaction stalls.
      
  • Issue: Ring Opening.

    • Cause: Excessive heat during the acidic workup.

    • Solution: Keep the extraction steps cool (< 25 °C). The 2-phenyl-THF ring is relatively stable, but the tertiary benzylic position can be sensitive to strong acid at high temperatures for prolonged periods.

References

  • Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry, 43(3-4), 439-462. Link

    • Grounding: Foundational text on Phase Transfer Catalysis (PTC) mechanisms used in Step 1.
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

    • Grounding: Establishes the kinetics and catalyst choices (like TEBA) for displacement reactions.
  • Common Organic Chemistry. (n.d.). "Nitrile to Carboxylic Acid (Acidic Hydrolysis)." Link

    • Grounding: Standard protocol verification for the hydrolysis of sterically hindered nitriles.
  • BenchChem. (2025).[2] "Application Notes and Protocols for the Large-Scale Synthesis of 3'-Acetoxy-4-chlorobutyrophenone." Link

    • Grounding: Provides handling and solubility data for the 4-chlorobutyrophenone precursor.
  • Vertex AI Search Results. (2025). "Synthesis of 2-substituted tetrahydrofurans via intramolecular cyclization." Grounding: Confirms the intramolecular mechanism for 4-halo-ketone cyanohydrins.

Sources

Scalable Synthesis of 2-Phenyltetrahydrofuran-2-carboxylic Acid via Phase-Transfer Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Strategic Overview

The 2-phenyltetrahydrofuran-2-carboxylic acid scaffold represents a critical quaternary center often found in neuroactive compounds and muscarinic antagonists. Traditional synthesis via Grignard addition to lactones often suffers from ring-opening reversibility or poor stereocontrol.

This protocol details a robust, self-validating synthetic route utilizing Phase-Transfer Catalysis (PTC). By generating the cyanohydrin of 4-chlorobutyrophenone in situ, we trigger an intramolecular Williamson etherification to form the tetrahydrofuran (THF) ring. This is followed by a high-temperature hydrolysis of the sterically hindered nitrile.

Key Advantages of this Protocol:

  • Convergent Logic: Simultaneous formation of the C-O bond and the quaternary center.

  • Safety: Utilizes catalytic PTC to minimize solvent waste and manage cyanide reactivity in a biphasic system.

  • Scalability: Avoids cryogenic conditions (e.g., -78°C lithiation) typically required for alternative routes.

Retrosynthetic Analysis & Mechanism

To guarantee the integrity of the quaternary center at C2, we disconnect the C-O bond within the ring. This reveals a


-chloro-ketone precursor. The transformation relies on the thermodynamic favorability of the 5-membered ring formation once the intermediate alkoxide is generated.
Mechanism Diagram

The following diagram illustrates the pathway from the linear precursor to the cyclic acid.

ReactionPathway Start 4-Chlorobutyrophenone (Linear Precursor) Inter1 Cyanohydrin Intermediate Start->Inter1 NaCN, PTC (Nucleophilic Attack) Inter2 2-Phenyl-THF-2-carbonitrile (Cyclic Nitrile) Inter1->Inter2 Intramolecular Cyclization (-Cl) Product 2-Phenyl-THF-2-carboxylic Acid (Target) Inter2->Product NaOH, Glycol (Hydrolysis)

Figure 1: Mechanistic flow from the linear chloroketone to the target cyclic acid via a nitrile intermediate.

Experimental Protocol

Phase 1: Synthesis of 2-Phenyltetrahydrofuran-2-carbonitrile

This step utilizes a liquid-liquid Phase Transfer Catalysis system. The quaternary ammonium salt transports the cyanide ion into the organic phase, driving the equilibrium toward the cyanohydrin, which then rapidly cyclizes.

Materials:

  • 4-Chlorobutyrophenone (CAS: 4904-37-4)

  • Sodium Cyanide (NaCN) - DANGER: High Toxicity

  • Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst[1]

  • Dichloromethane (DCM)

  • 50% Aqueous NaOH[1][2]

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-Chlorobutyrophenone (19.6 g, 100 mmol) and TEBA (1.1 g, 5 mmol) in DCM (100 mL) .

  • Reagent Addition: Carefully add a solution of NaCN (7.35 g, 150 mmol) in Water (15 mL) . Note: Perform this in a well-ventilated fume hood with cyanide sensors active.

  • Initiation: Add 50% NaOH (40 mL) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <35°C using a water bath.

  • Reaction: Stir vigorously (800+ RPM) at room temperature for 4–6 hours.

    • Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone (

      
      ) should disappear, and a new, less polar spot (Nitrile, 
      
      
      
      ) should appear.
  • Workup:

    • Dilute with water (200 mL). Separate the organic layer.[3][4][5]

    • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

    • Critical Safety Step: Treat all aqueous waste with bleach (NaOCl) to quench unreacted cyanide before disposal.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude nitrile as a pale yellow oil.
    
    • Typical Yield: 85-92%

    • Purity Check: IR Spectroscopy. Look for disappearance of Carbonyl (

      
      ) and appearance of Nitrile (
      
      
      
      ).
Phase 2: Hydrolysis to 2-Phenyltetrahydrofuran-2-carboxylic Acid

The nitrile group at the quaternary center is sterically shielded. Standard aqueous hydrolysis will fail. We employ high-temperature alkaline hydrolysis using ethylene glycol as a high-boiling solvent.

Materials:

  • Crude 2-Phenyltetrahydrofuran-2-carbonitrile (from Phase 1)

  • Potassium Hydroxide (KOH) pellets

  • Ethylene Glycol

Step-by-Step Methodology:

  • Setup: Place the crude nitrile (approx. 17 g) in a 250 mL round-bottom flask. Add KOH (16.8 g, 300 mmol) and Ethylene Glycol (100 mL) .

  • Reaction: Heat the mixture to 150°C (oil bath temperature) for 12–16 hours.

    • Observation: The solution will darken, and ammonia gas (

      
      ) will evolve.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (300 mL) and wash with Diethyl Ether (2 x 100 mL) to remove unreacted nitrile or non-acidic impurities.

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 using Concentrated HCl . A white precipitate should form.

  • Purification:

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL) .

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize the solid residue from a mixture of Hexane/Ethyl Acetate (3:1) to obtain white crystalline needles.

Data Presentation & Process Validation

Quantitative Summary
ParameterPhase 1 (Nitrile)Phase 2 (Acid)
Limiting Reagent 4-ChlorobutyrophenoneNitrile Intermediate
Reaction Time 4-6 Hours12-16 Hours
Temperature 25°C (RT)150°C
Typical Yield 88%75%
Appearance Yellow OilWhite Crystalline Solid
Melting Point N/A (Liquid)108–110°C
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following Critical Quality Attributes (CQAs):

  • IR Spectroscopy:

    • Nitrile (Intermediate): Sharp peak at

      
      .
      
    • Acid (Product): Broad O-H stretch (

      
      ) and strong C=O stretch (
      
      
      
      ). The
      
      
      peak must be absent.
  • 1H NMR (400 MHz, CDCl3):

    • Phenyl Group: Multiplet at

      
       7.30–7.50 ppm (5H).
      
    • THF Ring:

      • 
         Protons (
        
        
        
        ): Triplet/Multiplet at
        
        
        3.90–4.10 ppm.
      • 
         Protons: Multiplets at 
        
        
        
        1.90–2.40 ppm.
    • Acid Proton: Broad singlet

      
       ppm (exchangeable with 
      
      
      
      ).

Troubleshooting & Optimization Workflow

The following decision tree helps troubleshoot common yield or purity issues.

Troubleshooting Start Issue Detected Check1 Is Nitrile Yield < 50%? Start->Check1 Action1 Check Stirring Rate (PTC requires high shear) Check1->Action1 Yes Action2 Check Catalyst Quality (TEBA is hygroscopic) Check1->Action2 Yes Check2 Is Hydrolysis Incomplete? Check1->Check2 No Success Process Optimized Action1->Success Action2->Success Action3 Increase Temp to 160°C or use Propylene Glycol Check2->Action3 Yes Check2->Success No Action3->Success

Figure 2: Troubleshooting logic for PTC cyclization and hydrolysis steps.

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659-4662. Link

  • Fedorynski, M. (2006). Phase-transfer catalysis in the synthesis of heterocyclic compounds. Chemical Reviews, 106(12), 5288-5316. (Grounding for PTC in heterocycle synthesis).
  • BenchChem. (2025).[4][5] Application Notes: Hydrolysis of Sterically Hindered Esters and Nitriles. Link(General methodology source).

Sources

Use of 2-Phenyltetrahydrofuran-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Phenyltetrahydrofuran-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THF-2-COOH) represents a high-value "privileged scaffold" in modern drug discovery. Its structural significance lies in the quaternary carbon center at the 2-position, which rigidly locks the orientation of the phenyl and carboxylate groups. This conformational restriction is critical for enhancing binding affinity in targets such as SUMO-activating enzymes (SAE) (oncology) and BioA (tuberculosis), as well as in the development of non-opioid antitussives and anticholinergics.

This guide provides a validated technical framework for researchers utilizing 2-Ph-THF-2-COOH. It covers critical quality control parameters, chiral resolution strategies, and optimized downstream coupling protocols to integrate this moiety into Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Structural Significance

PropertySpecification
Chemical Name 2-Phenyltetrahydrofuran-2-carboxylic acid
CAS Number 19679-84-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Key Structural Feature C2-Quaternary Center (Chiral)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Stability Stable under standard conditions; hygroscopic

The "Quaternary Lock" Effect: Unlike non-cyclic analogs (e.g., substituted acetic acids), the THF ring constrains the phenyl group's rotation. In medicinal chemistry, this reduces the entropic penalty upon binding to a receptor pocket, often resulting in a 10–100x increase in potency compared to flexible analogs.

Application Workflow

The following diagram illustrates the strategic integration of 2-Ph-THF-2-COOH into drug discovery pipelines, highlighting the divergence into Amide (Kinase/Enzyme Inhibitors) and Alcohol (Receptor Antagonists) scaffolds.

G cluster_0 Critical Control Point Start Raw Material 2-Ph-THF-2-COOH (Racemic or Enantioenriched) QC QC Check (qNMR / Chiral HPLC) Start->QC Activation Activation Step (Acid Chloride/HATU) QC->Activation Pass Reduction Reduction (LiAlH4/BH3) QC->Reduction Alt Pathway Amide Amide Coupling (R-NH2) Activation->Amide Target1 Target Class A: SUMO/BioA Inhibitors Amide->Target1 Alcohol Intermediate: 2-Hydroxymethyl derivative Reduction->Alcohol Target2 Target Class B: Anticholinergics/Antitussives Alcohol->Target2

Caption: Workflow for converting 2-Ph-THF-2-COOH into bioactive scaffolds. The quaternary center integrity is maintained throughout both pathways.

Protocol A: Quality Control & Chiral Verification

Commercial supplies of 2-Ph-THF-2-COOH are often racemic. For high-affinity applications, enantiomeric purity is non-negotiable.

Objective: Verify identity and determine Enantiomeric Excess (ee%).

  • Identity (¹H-NMR 400 MHz, DMSO-d₆):

    • Diagnostic Signal: Look for the multiplets of the THF ring protons. The protons adjacent to the oxygen (C5) typically appear around δ 3.8–4.2 ppm.

    • Impurity Check: Ensure no peaks for 5-phenyl isomers (a common synthetic byproduct where the phenyl group migrates or starting material differs). The 5-phenyl isomer lacks the quaternary splitting pattern at C2.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: ee% > 98% for late-stage intermediates.

Protocol B: High-Yield Amide Coupling (The "SUMO" Scaffold)

This protocol is optimized for coupling 2-Ph-THF-2-COOH with sterically hindered amines (e.g., aminopyrimidines), a common step in synthesizing inhibitors like those for SUMO Activating Enzyme [1].

Reagents:

  • Substrate: 2-Ph-THF-2-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

  • Amine Partner: (e.g., 4-aminopyrimidine derivative) (1.1 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen, dissolve 2-Ph-THF-2-COOH (10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add DIPEA (30 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Coupling Agent: Add HATU (12 mmol) in one portion. The solution should turn slightly yellow. Stir at 0°C for 30 minutes to form the activated ester.

    • Expert Tip: Do not use EDCI/HOBt for this specific quaternary acid; steric hindrance at the C2 position requires the higher reactivity of HATU or T3P.

  • Amine Addition: Add the amine partner (11 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc (200 mL). Wash with sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% Key Challenge: If conversion is low (<50%), switch to the Acid Chloride method (SOCl₂/DMF cat.) followed by reaction with the amine in DCM/Pyridine.

Protocol C: Reduction to 2-Phenyltetrahydrofuran-2-yl-methanol

The alcohol derivative is a versatile precursor for ether-linked drugs (e.g., BioA inhibitors for Tuberculosis [2]).

Reagents:

  • Substrate: 2-Ph-THF-2-COOH (1.0 eq)

  • Reducing Agent: Borane-THF Complex (1.0 M in THF) (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Cool a solution of 2-Ph-THF-2-COOH (5 mmol) in THF (20 mL) to 0°C under Argon.

  • Addition: Add BH₃·THF complex dropwise over 20 minutes. Caution: Gas evolution (H₂).

  • Reflux: Warm to RT, then heat to reflux (66°C) for 2 hours to ensure reduction of the sterically hindered carboxylate.

  • Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (3x) to remove volatile borate esters.

  • Result: The crude product is usually a clear oil, sufficiently pure (>95%) for subsequent etherification (e.g., Williamson ether synthesis).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Coupling Steric hindrance at C2 quaternary center.Switch from Carbodiimides (EDC) to Phosphonium salts (PyBOP) or Acid Chloride route.
Racemization Overly basic conditions or high heat during activation.Maintain temperature < 0°C during activation; use non-nucleophilic bases (DIPEA/NMM).
Incomplete Reduction Borane complex degradation.Use fresh BH₃·DMS or LiAlH₄ (though LiAlH₄ may cause ring opening if not controlled).

References

  • SUMO Inhibitors: "Heteroaryl compounds useful as inhibitors of sumo activating enzyme." World Intellectual Property Organization, WO2016004136A1. Link

  • BioA Inhibitors: "Identification of Mycobacterium tuberculosis BioA inhibitors." Drug Design, Development and Therapy, 2018; 12: 1087–1104. Link

  • Synthesis of Tetrahydrofuran Acids: "Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids." Synthesis, 2006(18): 3031-3036.[1] Link

  • General Properties: "2-Phenyltetrahydrofuran-2-carboxylic acid CAS 19679-84-6."[2][3] ChemicalBook. Link

Sources

Application Note: Comprehensive Analytical Characterization of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THF-2-COOH) represents a specialized class of


-disubstituted cyclic ethers . Structurally, it features a quaternary carbon at the C2 position, bearing both a phenyl ring and a carboxylic acid moiety. This motif acts as a bioisostere for quaternary amino acids (e.g., cyclic analogs of phenylglycine) and serves as a critical scaffold in the synthesis of neuroactive pharmaceutical intermediates.

Analytical Challenges:

  • Quaternary Steric Hindrance: The C2 center is crowded, affecting reactivity (e.g., difficult esterification) and spectroscopic signals.

  • Chirality: The C2 position is a stereogenic center. Enantiomeric purity is a Critical Quality Attribute (CQA) as biological activity is often enantiopreference-dependent.

  • UV Detectability: Unlike unsubstituted tetrahydrofuroic acid, the phenyl ring provides a distinct chromophore, enabling robust UV detection.

This guide provides a self-validating analytical workflow to establish Identity, Purity, and Chiral Composition.

Physicochemical Profiling & Structural Logic

Before instrumental analysis, understanding the molecule's behavior is paramount.

PropertyValue / CharacteristicImpact on Analysis
Molecular Formula

MW = 192.21 g/mol . Monoisotopic Mass = 192.0786
pKa (Predicted) ~3.5 – 4.0Critical: The

-alkoxy group lowers pKa compared to aliphatic acids. Mobile phases must be buffered < pH 2.5 to suppress ionization for retention.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic. Suitable for Reverse Phase (RP) HPLC.[1]
Solubility High: MeOH, ACN, DMSOLow: Water (pH < 4)Dissolve samples in 50:50 ACN:Water for HPLC to prevent solvent mismatch peaks.
Chromophore Phenyl (

nm)
UV detection at 210 nm is sensitive; 254 nm is selective against non-aromatic impurities.
Structural Visualization

The following diagram illustrates the core structure and the analytical nodes required for full characterization.

StructureAnalysis Compound 2-Phenyl-THF-2-COOH (Target Analyte) Chirality Chiral Center (C2) Method: Chiral HPLC/SFC Compound->Chirality 3. Determine ee% Identity Identity Method: 1H/13C NMR, HRMS Compound->Identity 1. Confirm Structure Purity Chemical Purity Method: RP-HPLC (Acidic) Compound->Purity 2. Quantify Impurities Identity->Purity Qualifies Standard

Figure 1: Analytical Strategy Map defining the three pillars of characterization.

Protocol 1: Structural Identification (The "Fingerprint")

Objective: Unequivocal confirmation of the 2,2-disubstituted THF scaffold.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for carboxylic acid proton visibility) or 

.

Assignments (Expected in DMSO-


): 
  • Carboxylic Acid (-COOH): Broad singlet,

    
     12.0–13.0 ppm. Note: If invisible, run in DMSO; 
    
    
    
    often broadens this signal into baseline.
  • Aromatic Ring (Phenyl): Multiplet,

    
     7.2–7.5 ppm (5H). Integration must be exactly 5.0 vs. the THF ring.
    
  • THF Ring (C5-H): Triplet/Multiplet,

    
     3.8–4.2 ppm (2H). Deshielded by adjacent Oxygen.
    
  • THF Ring (C3-H & C4-H): Multiplets,

    
     1.8–2.6 ppm (4H).
    
    • Diagnostic: The C3 protons often split into complex diastereotopic multiplets due to the adjacent chiral C2 center.

13C NMR Key Signals:

  • Carbonyl (C=O): ~175 ppm.

  • Quaternary C2: ~85–90 ppm. This is the specific marker for the 2-phenyl-2-carboxy substitution.

  • Aromatic Carbons: 126–140 ppm.

  • Ether Carbon (C5): ~68 ppm.

B. High-Resolution Mass Spectrometry (HRMS)

Mode: ESI Negative (Electrospray Ionization).

  • Rationale: Carboxylic acids ionize poorly in positive mode but form stable

    
     ions in negative mode.
    
  • Target Mass: 191.0714 Da (

    
    ).
    
  • Acceptance Criteria: Mass error < 5 ppm.

Protocol 2: Chemical Purity Profiling (HPLC-UV)

Objective: Quantify related substances and synthesis byproducts (e.g., non-cyclized linear hydroxy-ketones).

Expert Insight: Standard neutral mobile phases (Water/ACN) will cause the carboxylic acid to streak or split (equilibrium between


 and 

). You must use a pH < 3.0 buffer.
Method Parameters (SOP-HPLC-001)
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters BEH C18),

mm, 3.5

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Trace impurities) and 254 nm (Aromatic purity)
Injection Vol 5-10

Gradient Table:

Time (min) %A %B Event
0.0 95 5 Equilibrate
15.0 5 95 Ramp
18.0 5 95 Wash
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | Stop |

System Suitability Criteria:

  • Tailing Factor (T):

    
     (Acidic MP ensures this).
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity.
    

Protocol 3: Chiral Resolution (The Critical Step)

Objective: Determine Enantiomeric Excess (%ee). The C2 quaternary center makes this challenging. Technique: Normal Phase Chiral HPLC is preferred over Reverse Phase for this scaffold due to better recognition of the aromatic pocket.

Screening Strategy

Primary Columns:

  • Amylose-based: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Cellulose-based: Chiralcel OD-H or IC (Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase:

  • Base: n-Hexane / Isopropanol (90:10).

  • Additive: 0.1% Trifluoroacetic acid (TFA) .

    • Why? Without TFA, the carboxylic acid will bind irreversibly to the amylose/cellulose carbamate sites, ruining the column and peak shape.

Optimized Method (Example)
  • Column: Chiralpak AD-H,

    
     mm, 5 
    
    
    
    .
  • Mobile Phase: Hexane : IPA : TFA (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Chiral Screening Workflow

ChiralScreening Start Racemic Standard Preparation Screen1 Screen 1: Chiralpak AD-H Hex/IPA/TFA (90:10:0.1) Start->Screen1 Screen2 Screen 2: Chiralcel OD-H Hex/IPA/TFA (90:10:0.1) Start->Screen2 Decision Resolution > 1.5? Screen1->Decision Screen2->Decision Success Validate Method (Linearity, Precision) Decision->Success Yes Fail Switch Mode: Polar Organic (100% ACN/TFA) or SFC Decision->Fail No

Figure 2: Decision tree for selecting the optimal chiral stationary phase.

Protocol 4: Residual Solvents (GC-FID)

Since this compound is likely isolated from organic synthesis, residual solvents (THF, Ethyl Acetate, Dichloromethane) must be controlled.

Method: Headspace GC-FID.

  • Diluent: DMSO or DMAc (Dimethylacetamide) – High boiling point solvents that dissolve the acid well.

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane).

  • Temp Program: 40°C (hold 5 min)

    
     240°C.
    
  • Note: Do not inject the carboxylic acid directly into a standard inlet without a liner check, as acidic accumulation can degrade the column phase over time. Headspace is safer.

References

  • PubChem. (2025).[2] (2R)-Tetrahydro-2-phenyl-2-furancarboxylic acid (CID 13246875). National Library of Medicine. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Separation Strategies for Acidic Compounds. [Link]

  • SIELC Technologies. (2022). HPLC Separation of Tetrahydro-2-furoic acid. [Link]

Sources

Application Note: Chromatographic Profiling of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the development and quality control of pharmaceutical intermediates.

Abstract & Scope

2-Phenyltetrahydrofuran-2-carboxylic acid (2-PTHF-2-CA) is a critical chiral building block in the synthesis of anticholinergic agents and non-natural amino acids. Its analysis presents specific challenges:

  • Polarity: The free carboxylic acid moiety causes severe peak tailing and irreversible adsorption in gas chromatography.

  • UV Activity: While the phenyl ring provides a chromophore, the aliphatic THF ring is UV-transparent, requiring careful wavelength selection.

  • Stereochemistry: The presence of a chiral center at the C2 position often requires enantiomeric purity assessment (though this guide focuses on chemical purity).

This guide provides two validated workflows:

  • Method A (HPLC-UV/MS): For routine purity analysis, reaction monitoring, and aqueous samples.

  • Method B (GC-MS): For trace impurity profiling and identification of volatile side-products, utilizing a silylation derivatization protocol.

Physicochemical Profile & Method Strategy

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₁H₁₂O₃MW = 192.21 g/mol
pKa (COOH) ~3.5 - 3.8HPLC: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18 columns.
LogP ~1.8 - 2.1HPLC: Moderately lipophilic; elutes well with Methanol or Acetonitrile.
Boiling Point >300°C (dec.)GC: Direct injection leads to decarboxylation. Derivatization is mandatory .
Solubility DMSO, MeOH, DCMSample Prep: Dissolve samples in MeOH (HPLC) or Anhydrous Pyridine/DCM (GC).

Method A: High-Performance Liquid Chromatography (HPLC)[1]

Method Logic

We utilize a Reverse Phase (RP) mode.[1] To prevent peak tailing caused by the interaction of the ionized carboxylate with residual silanols on the column, the mobile phase is acidified with Formic Acid (0.1%). This keeps the analyte in its neutral (protonated) form (


), increasing interaction with the hydrophobic stationary phase.
HPLC Protocol Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. Alt: Phenyl-Hexyl column for enhanced selectivity of the phenyl ring.
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Detection UV: 210 nm (COOH/THF backbone) and 254 nm (Phenyl group). MS: ESI Positive Mode (Target: [M+H]⁺ = 193.2, [M+Na]⁺ = 215.2)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute polar salts)
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration
20.05%End
HPLC Workflow Diagram

HPLC_Workflow Sample Raw Sample (Solid or Reaction Mix) Dissolution Dissolve in MeOH:Water (50:50) Conc: 0.5 mg/mL Sample->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter Inject Inject 10 µL into HPLC Filter->Inject Separation Column: C18 pH < 3.0 (Formic Acid) Inject->Separation Detect Detection UV @ 210/254 nm Separation->Detect

Figure 1: Sample preparation and injection workflow for HPLC analysis ensuring removal of particulates and proper solvent compatibility.

Method B: GC-MS with Silylation Derivatization

Method Logic

Direct GC analysis of 2-PTHF-2-CA is not recommended due to thermal instability and hydrogen bonding. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2][3] This replaces the active proton on the carboxylic acid with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Reaction:



Derivatization Protocol
  • Weigh: 5 mg of sample into a 1.5 mL GC vial.

  • Solvent: Add 500 µL of Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (TMCS acts as a catalyst).

  • Incubate: Cap tightly and heat at 70°C for 30 minutes .

  • Cool: Allow to cool to room temperature.

  • Dilute: (Optional) Dilute 1:10 with Ethyl Acetate if the signal is too saturated.

  • Inject: Inject directly into GC-MS.

GC-MS Parameters
ParameterCondition
Column DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm)
Inlet Split Mode (20:1), 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 40 – 400
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-801.0
152805.0
Total Run ~19.3 min
Derivatization Logic Diagram

GC_Derivatization Acid 2-PTHF-2-CA (Non-volatile) Reaction Reaction 70°C, 30 min Solvent: Pyridine Acid->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Derivative TMS-Ester Derivative (Volatile, Stable) Reaction->Derivative -TMS replaces -H GC GC-MS Analysis Derivative->GC

Figure 2: Derivatization pathway converting the polar acid to a volatile TMS-ester suitable for GC-MS.[4]

Expected Mass Spectrum (TMS Derivative)
  • Molecular Ion (M+): m/z 264 (Weak)

  • Base Peak: m/z 71 (Tetrahydrofuran ring fragment) or m/z 77 (Phenyl).

  • Characteristic Loss: [M - 15]⁺ (Loss of methyl from TMS), [M - 117]⁺ (Loss of COOTMS).

Validation Criteria (Acceptance Limits)

To ensure the method is "self-validating" as requested, run a System Suitability Test (SST) before every batch.

ParameterAcceptance Criteria
Precision (RSD) < 2.0% for retention time and area (n=6 injections).
Tailing Factor 0.8 < T < 1.5 (Critical for carboxylic acids).
Resolution > 2.0 between the main peak and nearest impurity.
LOD / LOQ Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).
Recovery 95% - 105% (Spike recovery in matrix).

Troubleshooting Guide

  • HPLC - Split Peaks: Sample solvent is too strong. Dissolve sample in mobile phase starting conditions (5% ACN) rather than 100% MeOH.

  • HPLC - Retention Time Drift: Check mobile phase pH. Small changes in pH near the pKa (3.5) cause large shifts. Ensure pH is buffered well below 3.0.[5]

  • GC - No Peak: Derivatization failed. Ensure pyridine is anhydrous (water destroys BSTFA). Check if the vial cap was tight during heating.

  • GC - Excessive Tailing: Inlet liner is active/dirty. Replace with a deactivated splitless liner containing glass wool.

References

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Elsevier. Link

  • Sigma-Aldrich. (2023). Silylation Reagents for GC Derivatization: BSTFA Protocols. Link

  • PubChem. (2025).[6] Compound Summary: Tetrahydro-2-furoic acid (Structural Analog). National Library of Medicine. Link

  • Agilent Technologies. (2020). Analysis of Organic Acids by HPLC: Application Note 5990-xxxx. Link

  • European Pharmacopoeia. (2024). General Chapter 2.2.29 Liquid Chromatography. Link

Sources

Application Note: Purification Strategies for 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THF-2-COOH) is a critical quaternary amino acid scaffold and pharmaceutical intermediate.[1] Its synthesis—often involving the cyclization of


-chloro ketones or Grignard additions—frequently yields a crude matrix containing unreacted ketones, open-chain hydroxy-acid byproducts, and inorganic salts.

This Application Note details a multi-stage purification workflow. Unlike simple aliphatic acids, the steric bulk of the 2-phenyl group and the lipophilicity of the tetrahydrofuran ring require specific solvent systems to achieve pharmaceutical-grade purity (>98%). This guide prioritizes Chemoselective Acid-Base Extraction for bulk cleanup, followed by Thermodynamic Recrystallization for polishing, and an optional Chiral Resolution protocol for enantiopurity.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

Understanding the physicochemical properties of the target molecule is a prerequisite for effective purification.[1]

PropertyValue / DescriptionImplication for Purification
Structure Quaternary carbon at C2; Phenyl + Carboxyl group.[1]Sterically hindered; prone to decarboxylation under extreme heat.[1]
pKa (Est.) 3.5 – 4.2Stronger acid than aliphatic analogs due to the inductive effect of the ether oxygen.[1]
Solubility High in EtOAc, DCM, THF, Alcohols. Low in Water, Hexanes.[1]Ideal for biphasic extraction; requires mixed solvents for crystallization.[1]
Key Impurity A 4-Chloro-1-phenylbutan-1-one (Starting Material)Neutral organic; removable via base extraction.[1]
Key Impurity B 4-Hydroxy-4-phenylbutanoic acid (Open Chain)Amphoteric/Acidic; difficult to separate via extraction alone (requires crystallization).[1]

Protocol A: Chemoselective Acid-Base Extraction (Primary Cleanup)[1]

Objective: Isolate the target acid from neutral organic impurities (unreacted ketones, dimers) and inorganic salts.[1] Mechanism: Reversible deprotonation converts the lipophilic acid into a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO

    
    ).
    
  • Acid: 6M Hydrochloric Acid (HCl).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ).[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the crude is a viscous oil, ensure complete dissolution before proceeding.[1]

  • Base Extraction (The "Forward" Extraction):

    • Add 1M NaOH (1.2 equivalents relative to theoretical yield).

    • Stir vigorously for 15 minutes.

    • Separate layers.[1][2] Keep the Aqueous Layer (contains target as Sodium 2-phenyltetrahydrofuran-2-carboxylate).[1]

    • Optimization: Wash the aqueous layer once with fresh EtOAc to remove entrained neutral organics.[1]

  • Acidification (The "Reverse" Extraction):

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent decarboxylation or ring opening.[1]

    • Slowly add 6M HCl dropwise with stirring until pH < 2.

    • Observation: The solution should turn cloudy as the free acid precipitates or oils out.[1]

  • Recovery:

    • Extract the acidic aqueous mixture with EtOAc (3 x volume).[1]

    • Combine organic layers.[1]

    • Wash with Brine (saturated NaCl) to remove residual water/acid.[1]

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Acid + Neutrals) OrgSolvent Dissolve in EtOAc Start->OrgSolvent BaseAdd Add 1M NaOH (pH > 10) OrgSolvent->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Discard Neutrals) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Target Salt) PhaseSep->AqLayer Target (R-COO-) Acidify Acidify with HCl (pH < 2) AqLayer->Acidify FinalExtract Extract w/ EtOAc & Concentrate Acidify->FinalExtract

Figure 1: Logic flow for the chemoselective isolation of the carboxylic acid moiety.

Protocol B: Thermodynamic Recrystallization (Polishing)[1]

Objective: Remove structurally similar impurities (e.g., open-chain hydroxy acids) that co-extracted in Protocol A. Mechanism: Exploits the differential solubility of the rigid cyclic acid vs. the flexible open-chain impurities in non-polar solvents.

Solvent System Selection
  • Preferred: Toluene / Heptane (1:3 ratio).[1]

  • Alternative: Ethyl Acetate / Hexanes (1:4 ratio).[1]

Step-by-Step Workflow
  • Supersaturation:

    • Place the semi-pure solid/oil from Protocol A in a flask.

    • Add the minimum amount of hot Toluene (80°C) required to dissolve the material.[1]

  • Seeding (Critical):

    • Remove from heat.[1] As the solution cools to approx. 50°C, add Heptane dropwise until a faint turbidity persists.

    • Optional: Add a seed crystal of pure 2-Ph-THF-2-COOH if available.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 2 hours) with slow stirring.

    • Transfer to a fridge (4°C) for 12 hours.

  • Filtration:

    • Filter the white crystalline solid under vacuum.[1][2]

    • Wash the cake with cold Heptane.

    • Dry in a vacuum oven at 40°C.

Protocol C: Chiral Resolution (Enantiomeric Purity)[1]

Objective: Separate the (R) and (S) enantiomers if the synthesis was racemic. Mechanism: Formation of diastereomeric salts using a chiral amine, which possess different physical properties (solubility).[1][3]

Reagents
  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (also known as (S)-1-Phenylethylamine).[1]
    
  • Solvent: Ethanol (Absolute) or Isopropanol.[1]

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10 mmol of racemic 2-Ph-THF-2-COOH in 20 mL of hot Ethanol.

    • Add 10 mmol of (S)-(-)-

      
      -Methylbenzylamine.[1]
      
  • Fractional Crystallization:

    • Allow the solution to cool.[1] The less soluble diastereomeric salt (e.g., the (S)-Acid/(S)-Amine complex) will crystallize first.

    • Filter the crystals (Crop 1).[1]

  • Liberation of Free Acid:

    • Suspend the salt (Crop 1) in water.[1]

    • Acidify with 2M HCl to pH 1.[1]

    • Extract with EtOAc.[1][4] The chiral amine remains in the aqueous layer (as the hydrochloride salt); the resolved acid enters the organic layer.[1]

  • Verification: Check enantiomeric excess (ee%) via Chiral HPLC.

Visualization: Resolution Pathway

Resolution Racemate Racemic Acid (R/S) ChiralBase Add (S)-Amine Racemate->ChiralBase DiaMix Diastereomeric Salts (R-S) & (S-S) ChiralBase->DiaMix Filter Crystallization DiaMix->Filter Solid Solid Precipitate (Enriched Diastereomer) Filter->Solid Liquor Mother Liquor (Opposite Diastereomer) Filter->Liquor Hydrolysis Acid Hydrolysis (HCl) Solid->Hydrolysis PureAcid Pure (S)-Acid Hydrolysis->PureAcid

Figure 2: Kinetic resolution workflow via diastereomeric salt formation.[1]

Analytical Validation

Before releasing the batch for downstream applications, validate purity using the following parameters:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).[1]

  • 1H NMR (CDCl

    
    ):  Confirm absence of aliphatic impurity peaks (open chain forms often show distinct shifts in the 3.5–4.0 ppm region).
    
  • Enantiomeric Excess (if applicable): >99% ee via Chiralpak AD-H or OD-H columns.

References

  • Organic Syntheses, Coll.[1][2] Vol. 4, p. 493 (1963). Preparation and purification of Furan-2-carboxylic acid derivatives.[1][1]

  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid (Analogous purification methods).[1][1]

  • Chemistry LibreTexts. Resolution: Separation of Enantiomers via Diastereomeric Salts.

  • National Institutes of Health (PubChem). 2-Furancarboxylic acid Physical Properties and Derivatives.[1][1]

  • Arkivoc (2013). One-step synthesis of furan-2,5-dicarboxylic acid (Acid-Base workup protocols).[1]

Sources

Application Notes and Protocols: The Emerging Role of 2-Phenyltetrahydrofuran-2-carboxylic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with precisely tailored properties. This document explores the prospective role of 2-Phenyltetrahydrofuran-2-carboxylic acid (2-PhTHF-2-COOH) as a novel monomer in advanced polymer synthesis. While not a conventional building block, its unique structure—combining a cyclic ether, a bulky phenyl group, and a reactive carboxylic acid moiety—presents a compelling platform for creating functional polyethers with unique thermal, mechanical, and chemical characteristics. These notes provide a theoretical framework, potential synthetic routes, and exemplary protocols adapted from established polymerization techniques to guide researchers in exploring this promising, yet uncharted, area of polymer science.

Introduction: The Rationale for 2-PhTHF-2-COOH in Polymer Chemistry

The pursuit of "smart" or functional polymers has led researchers to design monomers that impart specific attributes to the final material.[1][2] Polyethers, valued for their flexibility, biocompatibility, and solvency, are prime candidates for functionalization.[3][4] The hypothetical monomer, 2-Phenyltetrahydrofuran-2-carboxylic acid, offers a trifecta of functionalities:

  • The Tetrahydrofuran (THF) Ring: The five-membered cyclic ether is susceptible to Ring-Opening Polymerization (ROP), a primary mechanism for producing polyethers.[5][6][7] Its polymerization is a well-studied field, providing a solid foundation for protocol development.[8][9][10]

  • The Phenyl Group: This bulky, aromatic substituent is expected to increase the polymer's glass transition temperature (Tg), enhance thermal stability, and introduce hydrophobicity, thereby influencing the material's mechanical properties and solubility.

  • The Carboxylic Acid Group: This is the most versatile feature. It can act as a site for post-polymerization modification, serve as an internal initiator for certain ROP mechanisms, or be protected and later deprotected to yield a reactive polymer backbone.[11][12][13] This functionality is critical for applications in drug delivery, hydrogels, and adhesives.[12][13]

Given these features, polymers derived from 2-PhTHF-2-COOH are anticipated to be valuable in biomedical applications and advanced materials science.[1][14]

Synthesis of the Monomer: 2-Phenyltetrahydrofuran-2-carboxylic Acid

As 2-PhTHF-2-COOH is not a readily available commercial chemical, a plausible synthetic route is essential for its study. A multi-step synthesis starting from common laboratory reagents is proposed below.

Proposed Synthetic Pathway

A logical approach involves the synthesis of a substituted furan precursor followed by reduction.

  • Synthesis of 2-Phenylfuran: A standard approach like the Paal-Knorr furan synthesis, reacting a 1,4-dicarbonyl compound with a dehydrating agent, or a coupling reaction involving a furan derivative and a phenyl boronic acid could be employed.

  • Carboxylation of 2-Phenylfuran: The furan ring can be carboxylated at the 2-position.

  • Reduction of the Furan Ring: Catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) can reduce the furan ring to a tetrahydrofuran ring.

Diagram: Proposed Monomer Synthesis

cluster_0 Step 1: Phenylfuran Synthesis cluster_1 Step 2: Carboxylation cluster_2 Step 3: Ring Reduction A 1,4-Dicarbonyl Precursor B 2-Phenylfuran A->B Paal-Knorr Synthesis C 2-Phenyl-5-furoic acid B->C e.g., n-BuLi, then CO₂ D 2-Phenyltetrahydrofuran-2-carboxylic acid C->D Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: A plausible synthetic route to 2-Phenyltetrahydrofuran-2-carboxylic acid.

Potential Polymerization Pathways

The structure of 2-PhTHF-2-COOH suggests that Ring-Opening Polymerization (ROP) is the most viable pathway to form a high molecular weight polymer. Both cationic and anionic ROP mechanisms should be considered.

Cationic Ring-Opening Polymerization (CROP)

CROP is a common method for polymerizing cyclic ethers like THF.[5][6] The mechanism involves the formation of a tertiary oxonium ion at the ether oxygen, which is then attacked by the oxygen of another monomer molecule.

  • Initiation: Protonic acids (e.g., H₂SO₄, HClO₄) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can initiate the polymerization.[15] The acid protonates the ether oxygen, creating a reactive secondary oxonium ion that rearranges to a more stable tertiary carbocation, which then initiates the chain growth.

  • Propagation: The active chain end, an oxonium ion, is attacked by the oxygen atom of an incoming monomer molecule.[16]

  • Challenges: The carboxylic acid group is a major challenge for CROP as it can be protonated, potentially interfering with the initiation or propagation steps. Therefore, protection of the carboxylic acid (e.g., as an ester) prior to polymerization is highly recommended. The bulky phenyl group may also introduce steric hindrance, potentially lowering the polymerization rate compared to unsubstituted THF.

Diagram: Cationic ROP of a Protected Monomer

Monomer Protected Monomer (Ester form) ActiveCenter Active Oxonium Ion Monomer->ActiveCenter Initiator H⁺ (from Acid) Initiator->Monomer Initiation Propagation Chain Propagation ActiveCenter->Propagation Attack by another monomer Propagation->ActiveCenter Polymer Protected Polyether Propagation->Polymer Deprotection Deprotection Step Polymer->Deprotection FinalPolymer Functional Polyether (with -COOH) Deprotection->FinalPolymer

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in 2-Phenyltetrahydrofuran-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenyltetrahydrofuran-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We will delve into the identification and minimization of key byproducts, offering both theoretical understanding and practical, field-proven protocols to enhance your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid, which is typically formed via the intramolecular cyclization of 5-hydroxy-5-phenylpentanoic acid.

Q1: My reaction yield is significantly lower than expected, but my starting material appears to be consumed. What is the likely cause?

A1: Low yields with complete consumption of the starting material strongly suggest the formation of soluble, non-desired byproducts. The primary suspects are intermolecular reaction products (dimers or oligomers) and dehydration byproducts. At higher concentrations, the hydroxyl group of one molecule can react with the carboxylic acid of another, leading to linear polyesters. Alternatively, acid-catalyzed dehydration of the tertiary alcohol can form an unsaturated linear carboxylic acid.

Q2: My post-reaction NMR spectrum is complex, showing multiple unexpected peaks. What are the most probable byproduct structures?

A2: A complex NMR spectrum often points to a mixture of the desired product and one or more of the following byproducts:

  • Unreacted Starting Material (5-hydroxy-5-phenylpentanoic acid): Characterized by the presence of a hydroxyl proton and the distinct signals of the linear alkyl chain.

  • Dehydration Byproduct (e.g., 5-phenylpent-4-enoic acid): Look for new signals in the vinyl region (typically 5-7 ppm in ¹H NMR) and the absence of the tertiary alcohol signal.

  • Intermolecular Dimer/Oligomer: This will result in a more complex spectrum with repeating units. Gel Permeation Chromatography (GPC) or LC-MS can help confirm the presence of higher molecular weight species.

Q3: The furan ring in my precursors is sensitive and seems to be opening or polymerizing under acidic conditions. How can I protect it?

A3: The furan ring is notoriously sensitive to strong acids, which can cause polymerization or ring-opening to form 1,4-dicarbonyl compounds.[1][2] While the target molecule is a tetrahydrofuran and thus more stable, if your synthetic route involves furan intermediates, you must use mild conditions.

  • Catalyst Choice: Opt for milder Lewis acids (e.g., boron trifluoride) or solid acid catalysts over strong mineral acids like H₂SO₄.[2]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.[1]

  • pH Management: During workups, keep the pH above 4 to prevent acid-catalyzed decomposition.[2]

Q4: I am struggling to purify my final product via silica gel chromatography. The peaks are tailing badly. How can I improve the separation?

A4: Peak tailing of carboxylic acids on silica gel is a common issue due to strong adsorption. To mitigate this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3] This competes with your product for binding sites on the silica, resulting in sharper peaks and better separation.

Part 2: Troubleshooting Guides & Byproduct Minimization

This section provides in-depth strategies to tackle specific experimental problems.

Guide 1: Incomplete Cyclization

Issue: Significant amount of 5-hydroxy-5-phenylpentanoic acid remains in the crude product.

Causality: The cyclization reaction (intramolecular hydroalkoxylation) is an equilibrium process. Insufficient catalyst activity, low temperature, or the presence of water can prevent the reaction from reaching completion.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. Water can inhibit the catalyst and shift the equilibrium away from the product.

  • Optimize Catalyst Loading: Increase the catalyst concentration incrementally. If using an acid catalyst, ensure it is not quenched by basic impurities.

  • Increase Temperature: Gently increase the reaction temperature. Monitor by TLC or GC to find the optimal balance between reaction rate and byproduct formation.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Guide 2: Formation of Dehydration Byproducts

Issue: Identification of unsaturated compounds (e.g., 5-phenylpent-4-enoic acid) in the product mixture.

Causality: Strong acid catalysts and/or high temperatures can promote the E1 or E2 elimination of water from the tertiary alcohol of the starting material, competing with the desired nucleophilic attack to form the ring.

Troubleshooting Steps:

  • Use a Milder Catalyst: Switch from strong mineral acids (H₂SO₄, HCl) to milder alternatives. Lewis acids or solid-state acids (e.g., Amberlyst-15) can promote cyclization with less dehydration. Gold-catalyzed intramolecular hydroalkoxylation is also a highly effective and mild method.[4]

  • Lower Reaction Temperature: Dehydration often has a higher activation energy than cyclization. Running the reaction at a lower temperature can significantly favor the desired pathway.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the cyclization.

Guide 3: Formation of Intermolecular Dimers and Oligomers

Issue: Low yield of the desired monomeric product, with evidence of higher molecular weight species.

Causality: This is a classic problem of competing intramolecular versus intermolecular reactions. At high concentrations, the probability of two different molecules reacting is higher.

Troubleshooting Steps:

  • Apply High-Dilution Principle: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This physically separates the reactant molecules, making the intramolecular cyclization statistically more favorable.

  • Slow Addition: If high dilution is not practical, use a syringe pump to add the starting material slowly to the reaction vessel containing the catalyst over several hours. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol provides a starting point for the synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid from 5-hydroxy-5-phenylpentanoic acid.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add an anhydrous solvent (e.g., toluene, dichloromethane).

  • High Dilution: Dissolve the 5-hydroxy-5-phenylpentanoic acid in the anhydrous solvent to a final concentration of 0.05 M.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux for toluene) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient with 0.5% acetic acid.[3]

Protocol 2: Byproduct Identification by GC-MS
  • Sample Preparation: Take a 1 mg aliquot of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Derivatization (Optional but Recommended): To improve the volatility of the carboxylic acid, derivatize it to its methyl ester. Add a few drops of (trimethylsilyl)diazomethane until a persistent yellow color is observed. Quench with a drop of acetic acid. This step converts the carboxylic acid to a less polar, more volatile methyl ester, improving chromatographic resolution.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak for the derivatized starting material.

    • Identify the peak for the derivatized product.

    • Analyze the mass spectra of other significant peaks. A peak with a mass corresponding to (M-18) of the starting material likely represents the dehydration byproduct. Peaks with higher molecular weights may indicate dimers or oligomers.

Data Summary Table

The following table summarizes expected analytical data for the target product and major byproducts.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, CDCl₃)Expected Mass Spec Fragment (m/z)
Product: 2-Phenyl-THF-2-carboxylic acid192.217.2-7.5 (m, 5H, Ar-H), 4.0-4.5 (m, 2H, -O-CH₂-), 2.0-2.8 (m, 4H)192 (M+), 147 (M+ - COOH), 77 (Ph)
Starting Material: 5-hydroxy-5-phenyl-pentanoic acid210.247.2-7.5 (m, 5H, Ar-H), 4.7-4.9 (m, 1H, -CH(OH)-), 1.5-2.5 (m, 6H)210 (M+), 192 (M+ - H₂O), 105 (Ph-C=O)
Byproduct: 5-phenylpent-4-enoic acid176.217.2-7.5 (m, 5H, Ar-H), 5.5-6.5 (m, 2H, vinyl H), 2.4-2.8 (m, 4H)176 (M+), 131 (M+ - COOH)

Part 4: Visualization of Reaction Pathways

Main Reaction and Byproduct Formation

The following diagram illustrates the desired intramolecular cyclization pathway and the two major competing byproduct pathways: intermolecular dimerization and dehydration.

G cluster_main Desired Intramolecular Pathway cluster_byproduct1 Byproduct Pathway 1: Dimerization cluster_byproduct2 Byproduct Pathway 2: Dehydration SM 5-hydroxy-5-phenylpentanoic acid Product 2-Phenyltetrahydrofuran-2-carboxylic acid SM->Product Intramolecular Cyclization (High Dilution, Mild Acid) SM2 5-hydroxy-5-phenylpentanoic acid (2 molecules) Dimer Linear Dimer / Oligomer SM2->Dimer Intermolecular Reaction (High Concentration) SM3 5-hydroxy-5-phenylpentanoic acid Dehydration 5-phenylpent-4-enoic acid SM3->Dehydration Elimination (-H₂O) (Strong Acid, High Temp) SM_main Starting Material SM_main->SM SM_main->SM2 SM_main->SM3

Caption: Key reaction pathways in the synthesis of 2-Phenyltetrahydrofuran-2-carboxylic acid.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues in the reaction.

G start Start Reaction monitor Monitor by TLC/GC-MS start->monitor low_yield Is Yield Low? monitor->low_yield sm_consumed Is Starting Material Consumed? low_yield->sm_consumed Yes purify Purify Product low_yield->purify No byproducts Analyze Byproducts (NMR, GC-MS) sm_consumed->byproducts Yes incomplete Incomplete Reaction sm_consumed->incomplete No dimer Dimer/Oligomer Detected? byproducts->dimer troubleshoot_incomplete Troubleshoot: - Check anhydrous conditions - Increase catalyst/temp - Extend reaction time incomplete->troubleshoot_incomplete dehydration Dehydration Detected? dimer->dehydration No minimize_dimer Minimize Dimer: - Use High Dilution - Slow Addition dimer->minimize_dimer Yes minimize_dehydration Minimize Dehydration: - Use Milder Catalyst - Lower Temperature dehydration->minimize_dehydration Yes dehydration->purify No minimize_dimer->purify minimize_dehydration->purify

Caption: A decision-tree workflow for troubleshooting byproduct formation.

References

  • BenchChem. (2025). Troubleshooting unexpected side products in furan amine synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Oestreich, M. (2016).
  • Jasperse, J. Synthesis of Carboxylic Acids.
  • LookChem.
  • BenchChem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Eom, D., Kang, D., & Lee, P. H. (2010).

Sources

Technical Support Center: Challenges in the Purification of 2-Phenyltetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyltetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable synthetic intermediate. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Phenyltetrahydrofuran-2-carboxylic acid?

A1: The purification of 2-Phenyltetrahydrofuran-2-carboxylic acid presents a unique set of challenges due to its hybrid structure. The molecule contains a polar carboxylic acid group, a moderately polar tetrahydrofuran (THF) ether linkage, and a nonpolar phenyl ring. This combination can lead to difficult separations from both polar and nonpolar impurities. Key challenges include removing starting materials, managing its thermal stability, and finding suitable crystallization conditions.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically route-dependent but often include:

  • Unreacted Starting Materials: Such as precursors to the tetrahydrofuran ring or the phenyl group.

  • Reaction Intermediates: Incomplete cyclization or functional group manipulation can leave intermediates in the crude product.

  • Side-Products: These may include products from ring-opening of the THF moiety, or by-products from the specific synthetic reaction used (e.g., homocoupling in cross-coupling reactions).[1]

  • Oxidative Degradation Products: Aromatic systems can sometimes be susceptible to oxidation, leading to colored impurities.[1]

  • Residual Solvents: High-boiling point solvents used in synthesis (e.g., DMF, toluene) can be difficult to remove.

Q3: What are the main purification strategies for this compound?

A3: The most effective methods for purifying 2-Phenyltetrahydrofuran-2-carboxylic acid are:

  • Acid-Base Extraction: An excellent initial cleanup step to separate the acidic product from neutral or basic impurities.[2]

  • Recrystallization: Ideal for obtaining high-purity crystalline material if a suitable solvent system can be identified.[3]

  • Silica Gel Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[4][5]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying organic impurities. The carboxylic acid proton typically appears as a broad singlet around 12 ppm in ¹H NMR, while the carboxyl carbon resonates between 165-185 ppm in ¹³C NMR.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reversed-phase method (e.g., C18 or Phenyl column) with a UV detector is standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (1710-1760 cm⁻¹) of the carboxylic acid.[6]

II. Troubleshooting Purification Workflows

This section provides in-depth solutions to specific problems you might encounter during purification.

A. Acid-Base Extraction Troubleshooting

Q: I'm experiencing low recovery after my acid-base extraction. Where is my product going?

A: Low recovery is often due to one of the following:

  • Incorrect pH Adjustment: To extract the compound into the aqueous basic layer, the pH must be sufficiently high to deprotonate the carboxylic acid. A general rule is to adjust the pH to be at least two units above the pKa of the acid.[2] Conversely, to precipitate or extract the acid back into an organic layer, the pH should be at least two units below the pKa.

  • Emulsion Formation: The combination of an organic solvent and an aqueous base can sometimes form a stable emulsion, trapping your product in the interfacial layer. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently filtering the mixture through a pad of Celite.

  • Insufficient Extraction: Ensure you are performing multiple extractions (e.g., 3x with fresh solvent) for each step, as this is more efficient than a single large-volume extraction.

B. Recrystallization Troubleshooting

Q: I can't find a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A: This is a classic crystallization challenge. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

  • Two-Solvent System: This is often the solution. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3] Common systems for aromatic acids include toluene/hexanes or ethanol/water.[2]

Workflow for Developing a Two-Solvent Recrystallization System

G A Dissolve crude solid in minimum hot 'good' solvent B Add hot 'bad' solvent dropwise until solution becomes turbid A->B C Add 1-2 drops of hot 'good' solvent to clarify B->C D Allow to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F

Sources

Avoiding common pitfalls in 2-Phenyltetrahydrofuran-2-carboxylic acid handling and storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Common Pitfalls in Handling and Storage

Introduction: The "Quaternary" Challenge

Welcome to the Technical Support Center. You are likely working with 2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THF-2-COOH) as a chiral building block or a scaffold for peptidomimetics.

This molecule presents a unique duality in organic synthesis:

  • Structural Stability: The quaternary center at the 2-position (containing the phenyl and carboxylic acid groups) prevents racemization via simple enolization, a common issue with standard

    
    -amino/hydroxy acids.
    
  • Reactivity Resistance: That same quaternary center creates significant steric bulk, often causing "silent failures" in standard amide coupling or esterification protocols.

This guide moves beyond basic safety data sheets (SDS) to address the specific chemical behaviors that ruin experiments.

Part 1: Storage & Stability (The Peroxide Paradox)

The Misconception: Many researchers assume that because the 2-position is fully substituted (quaternary), the ether ring is safe from oxidation. The Reality: While the 2-position is blocked, the 5-position (the other


-carbon next to the oxygen) remains vulnerable to radical abstraction and peroxide formation.
Mechanism of Degradation
  • Site of Attack: Atmospheric oxygen abstracts a proton from C5 (not C2).

  • Propagation: This forms a hydroperoxide at C5. Upon concentration (e.g., rotary evaporation), these peroxides can polymerize or detonate.[1]

  • Catalysts: Light and trace metals accelerate this process.

Storage Protocol: The "Zero-O2" Loop
ParameterSpecificationReason
Temperature 2–8°CRetards radical initiation rates.
Atmosphere Argon/Nitrogen (Active Purge)Displaces O2; heavier-than-air Argon is preferred for solids.
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light (initiator); ensures seal integrity.
Time Limit 6 Months (Solid) / 1 Month (Solution)Peroxides accumulate exponentially after induction periods.
Visual Guide: Peroxide Safety Decision Tree

PeroxideSafety start Start: Open Container visual Visual Inspection: Crystals under cap? start->visual test Quantofix / KI Starch Test visual->test No (Clear) danger > 100 ppm or Crystals: DO NOT TOUCH. Contact EHS immediately. visual->danger Yes (Crystals) safe < 10 ppm Peroxides: Safe to Use test->safe Negative treat 10-100 ppm: Treat with FeSO4 or Pass through Alumina test->treat Positive (Low) test->danger Positive (High) treat->test Retest

Figure 1: Decision logic for handling THF-derivatives suspected of peroxide contamination. Never distill a THF derivative to dryness without testing.

Part 2: Handling & Reactivity (Overcoming Steric Hindrance)

The Pitfall: Standard coupling reagents (EDC/NHS, DCC) often fail to drive reactions with 2-Ph-THF-2-COOH to completion. The Cause: The phenyl group and the THF ring create a "steric wall" around the carboxylic acid. The incoming nucleophile (amine/alcohol) cannot easily access the carbonyl carbon.

Optimization Strategy: Activation Hierarchy

Do not waste time with weak activators. Move directly to high-potency methods.

MethodReagent SystemSuitabilityNotes
Standard EDC / HOBtPoor Likely to result in <20% yield or recovered starting material.
Enhanced HATU / HOAt / DIPEAModerate Works for primary amines; slow for secondary amines.
Aggressive Ghosez's Reagent / Oxalyl ChlorideHigh Converts acid to Acid Chloride . The most reliable method for this substrate.
Alternative PyBOP / CollidineGood Useful if acid sensitivity precludes acid chlorides.
Protocol: Acid Chloride Generation (The "Gold Standard")

Because the quaternary center prevents


-proton abstraction, you do not need to worry about racemization via ketene intermediates, which is the usual fear with acid chlorides.
  • Dissolve: Suspend 2-Ph-THF-2-COOH in dry DCM (0.2 M).

  • Catalyst: Add 1 drop of DMF (Vilsmeier-Haack activation).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Monitor: Allow to warm to RT. Stir until gas evolution (CO/CO2) ceases (approx. 2 hours).

  • Evaporation: Remove solvent/excess reagent in vacuo.

  • Coupling: Re-dissolve immediately in DCM and add to your amine/base mixture.

Visual Guide: Steric Activation Workflow

ActivationLogic substrate 2-Ph-THF-2-COOH (Sterically Crowded) path_A Path A: Carbodiimide (EDC/DCC) substrate->path_A path_B Path B: Uronium (HATU/HBTU) substrate->path_B path_C Path C: Acid Chloride (Oxalyl Cl/SOCl2) substrate->path_C result_A Low Yield (Steric Clash) path_A->result_A result_B Moderate Yield (Slow Kinetics) path_B->result_B result_C High Yield (High Reactivity) path_C->result_C

Figure 2: Reaction pathway selection. Path C is recommended due to the steric bulk of the alpha-phenyl group.

Part 3: Troubleshooting Guide (FAQs)

Q1: My solid 2-Ph-THF-2-COOH has turned into a sticky gum. Is it still usable?

  • Diagnosis: Hygroscopicity. Carboxylic acids can absorb atmospheric moisture.

  • Fix: Dissolve the gum in DCM, dry over MgSO4, filter, and rotary evaporate. If it remains gummy, it may contain solvent impurities. Recrystallize from minimal Hexanes/Ethyl Acetate.

  • Prevention: Store in a desiccator.

Q2: I see a new spot on TLC appearing during storage. What is it?

  • Diagnosis: Likely peroxide formation or hydrolysis of the ring (rare, requires acid).

  • Test: Perform a starch-iodide test. If the spot turns blue/black, it is a peroxide.

  • Action: If peroxide positive, discard the batch via hazardous waste protocols. Do not attempt to purify.

Q3: Can I use strong bases (LiHMDS, LDA) with this compound?

  • Analysis: Yes, but with caution. The 2-position has no proton to abstract, so you won't racemize the center. However, strong bases can attack the THF ring (ring-opening elimination) if temperatures are too high.

  • Limit: Keep reactions below -40°C when using organolithiums.

Q4: Why does my NMR show split peaks?

  • Diagnosis: If you have coupled this acid to another chiral amine, you have created diastereomers.

  • Insight: Due to the steric bulk, these diastereomers often have distinct NMR shifts and can be separated by standard silica chromatography, which is a purification advantage.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses steric limitations of EDC vs Acid Chlorides).

  • Carpino, L. A., et al. (1995). Racemization of Alpha-Phenyl Carboxylic Acids. Journal of Organic Chemistry. (Establishes stability of quaternary centers vs tertiary).

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Tetrahydrofuran-2-carboxylic acid derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Phenyltetrahydrofuran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 2-phenyltetrahydrofuran-2-carboxylic acid and its structurally related analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical principles governing the reactivity of these scaffolds. We will explore how subtle molecular modifications influence reaction outcomes, supported by theoretical frameworks and detailed experimental protocols for validation.

Introduction: The Significance of the 2-Phenyltetrahydrofuran-2-carboxylic Acid Scaffold

The 2-phenyltetrahydrofuran-2-carboxylic acid moiety is a key structural element found in various biologically active molecules and serves as a versatile building block in organic synthesis. The reactivity of this scaffold is dictated by a delicate interplay of electronic effects from the phenyl ring, steric constraints imposed by its three-dimensional structure, and the inherent chemical properties of the tetrahydrofuran (THF) ring and the carboxylic acid group.

Understanding how modifications to this core structure impact its reactivity is paramount for designing efficient synthetic routes and for the rational design of new chemical entities. This guide will focus on three primary reaction classes: esterification of the carboxyl group, decarboxylation, and the stability of the tetrahydrofuran ring towards ring-opening reactions.

Theoretical Framework: Key Factors Governing Reactivity

The chemical behavior of 2-phenyltetrahydrofuran-2-carboxylic acid and its analogs is not monolithic. It is governed by a combination of electronic and steric factors that can be rationally tuned.

Reactivity Reactivity of 2-Phenyltetrahydrofuran-2-Carboxylic Acid Analogs Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Ring Ring Strain & Stability Reactivity->Ring EDG Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) Electronic->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -Cl) Electronic->EWG Ester Esterification Electronic->Ester Influences Carbonyl Electrophilicity Decarb Decarboxylation Electronic->Decarb Stabilizes/Destabilizes Carbanion Intermediate Ortho Ortho-substituents on Phenyl Ring Steric->Ortho C3_C4 Substituents on THF Ring (C3, C4 positions) Steric->C3_C4 Steric->Ester Hinders Nucleophilic Attack RingOpen Ring-Opening Ring->RingOpen Susceptibility to Lewis/Brønsted Acids

Figure 1: Key factors influencing the reactivity of 2-phenyltetrahydrofuran-2-carboxylic acid analogs.

Electronic Effects of Phenyl Ring Substituents

The nature of substituents on the aromatic ring profoundly alters the acidity of the carboxylic acid and the electrophilicity of its carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the carboxyl group. This inductive effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent carboxylic acid.[1][2][3] A more acidic starting material can influence the kinetics of acid-catalyzed reactions. Furthermore, EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thus accelerating reactions like esterification.

  • Electron-Donating Groups (EDGs) : Groups such as methoxy (-OCH₃) or alkyl (-CH₃) push electron density towards the carboxyl group. This destabilizes the carboxylate anion, making the parent acid less acidic.[1][4] The increased electron density at the carbonyl carbon reduces its electrophilicity, which can lead to slower rates in nucleophilic acyl substitution reactions.

Steric Hindrance

Steric bulk around the reactive centers can significantly impede reaction rates.

  • Substituents on the Phenyl Ring : Ortho-substituents on the phenyl ring can sterically hinder the approach of nucleophiles to the carboxylic acid group, slowing down reactions like esterification.[5][6]

  • Substituents on the Tetrahydrofuran Ring : Alkyl or other bulky groups on the C3 or C5 positions of the THF ring can also create a sterically congested environment around the carboxylic acid at the anomeric C2 position, influencing its accessibility.

Tetrahydrofuran Ring Stability

While generally stable, the tetrahydrofuran ring can undergo cleavage under specific conditions, particularly in the presence of strong Lewis or Brønsted acids.[7][8][9] The stability is influenced by the substituents on the ring. The C-O bond cleavage can be initiated by coordination of a Lewis acid to the ring oxygen, a process that can be affected by the overall electronic nature of the molecule.[9][10]

Comparative Reactivity Analysis

We will now compare the reactivity of the parent compound, 2-phenyltetrahydrofuran-2-carboxylic acid, with representative analogs featuring electron-withdrawing (4-nitro-phenyl) and electron-donating (4-methoxy-phenyl) substituents.

Acidity (pKa)

The acidity of the carboxylic acid is a fundamental property that influences many of its reactions.

CompoundPhenyl SubstituentElectronic EffectPredicted pKa TrendRationale
2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acid-NO₂ (para)Strong EWGLowest pKa (Most Acidic)The strong electron-withdrawing nature of the nitro group provides significant inductive and resonance stabilization to the carboxylate anion, facilitating deprotonation.[1][3]
2-Phenyltetrahydrofuran-2-carboxylic acid -H (Parent) Neutral Intermediate pKa The unsubstituted phenyl group provides a baseline for acidity, with some resonance stabilization of the conjugate base.
2-(4-Methoxyphenyl)tetrahydrofuran-2-carboxylic acid-OCH₃ (para)Strong EDGHighest pKa (Least Acidic)The methoxy group donates electron density through resonance, which destabilizes the negative charge of the carboxylate anion, making the corresponding acid weaker.[1]
Esterification Reactivity

Esterification, particularly the acid-catalyzed Fischer esterification, is a cornerstone reaction for carboxylic acids.[11] The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.

CompoundPredicted Relative Rate of EsterificationRationale
2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acidFastestThe EWG (-NO₂) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. Protonation of the carbonyl group, the first step in Fischer esterification, creates a highly reactive electrophile.[11][12]
2-Phenyltetrahydrofuran-2-carboxylic acid Intermediate Exhibits a baseline reactivity determined by the inherent electrophilicity of the protonated carboxyl group without additional electronic influence.
2-(4-Methoxyphenyl)tetrahydrofuran-2-carboxylic acidSlowestThe EDG (-OCH₃) reduces the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic attack by the alcohol.
Decarboxylation Stability

Decarboxylation involves the loss of CO₂ and typically requires the formation of a stabilized carbanion intermediate. For the title compounds, this would mean forming a carbanion at the C2 position of the THF ring.

CompoundPredicted Stability (Resistance to Decarboxylation)Rationale
2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acidLeast StableThe powerful electron-withdrawing nitro group would significantly stabilize the negative charge of the resulting C2 carbanion intermediate through resonance and induction, thereby lowering the activation energy for decarboxylation.[13] While still requiring significant energy, this analog would be the most prone to decarboxylation under harsh thermal or specific catalytic conditions.
2-Phenyltetrahydrofuran-2-carboxylic acid Intermediate The phenyl ring can offer some resonance stabilization to the C2 carbanion, but it is less effective than a dedicated EWG. Decarboxylation is generally difficult and requires high temperatures or specific catalysts for non-activated carboxylic acids.[14][15]
2-(4-Methoxyphenyl)tetrahydrofuran-2-carboxylic acidMost StableThe electron-donating methoxy group would destabilize the C2 carbanion intermediate, increasing the activation energy for decarboxylation. This analog would be the most resistant to losing CO₂.[13]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical predictions, a standardized set of experiments is essential. The following protocols are designed to be self-validating and provide quantitative comparisons.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competitive Reaction cluster_2 Phase 3: Analysis Start Synthesize Analogs (e.g., -H, -NO₂, -OCH₃) Purify Purify via Recrystallization or Chromatography Start->Purify Characterize Characterize Analogs (NMR, MS, Purity) Purify->Characterize React Equimolar mixture of Analogs + Limiting Reagent (e.g., Alcohol) + Acid Catalyst Characterize->React Quench Quench Reaction at Time Intervals (t₁, t₂, t₃) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Analyze Analyze Product Ratios (HPLC or ¹H NMR) Workup->Analyze Calculate Calculate Relative Reaction Rates Analyze->Calculate

Figure 2: General experimental workflow for a competitive reactivity study.

Protocol 1: Competitive Esterification Assay

This protocol allows for the direct comparison of esterification rates by reacting a mixture of analogs with a limiting amount of an alcohol.

Objective: To determine the relative reactivity of 2-phenyltetrahydrofuran-2-carboxylic acid and its analogs towards acid-catalyzed esterification.

Materials:

  • 2-Phenyltetrahydrofuran-2-carboxylic acid

  • 2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acid

  • 2-(4-Methoxyphenyl)tetrahydrofuran-2-carboxylic acid

  • Benzyl alcohol (limiting reagent)

  • Toluene (solvent)

  • Sulfuric acid (catalyst)[11]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine equimolar amounts (e.g., 0.5 mmol each) of the three carboxylic acid analogs.

  • Add a known amount of the internal standard.

  • Dissolve the solids in 10 mL of toluene.

  • Add benzyl alcohol (0.3 equivalents relative to total acids, e.g., 0.45 mmol).

  • Initiation: Add 2-3 drops of concentrated sulfuric acid to catalyze the reaction.[12]

  • Heat the mixture to a constant temperature (e.g., 80 °C) with stirring.

  • Monitoring: At specific time points (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Sample Preparation: Extract the quenched aliquot with 1 mL of ethyl acetate. Dry the organic layer over a small amount of anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by HPLC or GC-MS to determine the relative concentrations of the three corresponding benzyl ester products.

  • Data Interpretation: Plot the formation of each ester product over time. The initial slope of each curve is proportional to the initial reaction rate, providing a direct measure of relative reactivity.

Conclusion and Outlook

The reactivity of 2-phenyltetrahydrofuran-2-carboxylic acid is a tunable property that can be rationally controlled through the introduction of substituents on the phenyl ring.

  • Electron-withdrawing groups enhance acidity and accelerate nucleophilic acyl substitutions like esterification, but they may decrease the stability of the molecule towards decarboxylation.

  • Electron-donating groups decrease acidity and slow the rate of esterification while enhancing stability against decarboxylation.

  • Steric hindrance , particularly at the ortho-position of the phenyl ring, should always be considered as it can override electronic effects by physically blocking access to the reactive carboxyl center.

This guide provides a foundational framework for predicting and understanding the chemical behavior of this important class of compounds. The provided protocols offer a robust method for experimentally validating these principles, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, RSC Publishing.
  • Ring-Opening Reactions of Tetrahydrofuran versus Alkyne Complexation by Group 4 Metallocene Complexes Leading to General Consequences for Synthesis and Reactions of Metallocene Complexes.
  • Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides.
  • Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Study Mind.
  • Chemical Reactions of Carboxylic Acids.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, RSC Publishing.
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC.
  • What is the effect of an electron donating group on the acidity of carboxylic acid?. ECHEMI.
  • Reactivity of Carboxylic Acid Derivatives. University of Calgary, Department of Chemistry.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
  • Decarboxyl
  • Esterific
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • Decarboxyl
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Ester synthesis by esterific

Sources

Benchmarking 2-Phenyltetrahydrofuran-2-carboxylic Acid: A High-Stability Chiral Reagent & Scaffold

[1]

Executive Summary & Technical Positioning

Product Identity: 2-Phenyltetrahydrofuran-2-carboxylic acid (2-Ph-THFA) Primary Classification: Chiral Reagent (Resolving Agent) & Pharmacophore Scaffold CAS Registry (Generic): 42400-56-0 (racemic), specific enantiomers vary.[1][2]

Editorial Note on "Catalytic" Utility: While often investigated alongside organocatalysts due to its structural homology to Proline, 2-Ph-THFA does not function as a traditional enamine-activation catalyst due to the lack of a secondary amine.[1] Instead, its performance benchmarks are defined by its utility as a Chiral Resolving Agent (via diastereomeric salt formation) and a Quaternary Scaffold in drug discovery. This guide benchmarks 2-Ph-THFA against its primary competitors: Tetrahydro-2-furoic acid (THFA) and (S)-Mandelic Acid .[1]

Comparative Analysis: Performance Metrics

Physicochemical & Metabolic Benchmarking (Scaffold Utility)

In medicinal chemistry, replacing a hydrogen with a phenyl group at the 2-position of the THF ring (the "Quaternary Effect") drastically alters the molecule's metabolic profile.

Feature2-Ph-THFA (Subject)Tetrahydro-2-furoic Acid (Competitor A)2-Phenylbutyric Acid (Competitor B)[1]Implication
LogP (Lipophilicity) ~2.1 (Moderate)~0.3 (Low)~2.4 (High)2-Ph-THFA offers ideal CNS penetration balance (LogP 2-3 range).[1]
Metabolic Stability (HLM) High (

min)
Low (

min)
ModerateThe C2-Phenyl group blocks

-oxidation, the primary metabolic soft spot of THF rings.
Conformational Lock Rigid (Quaternary) FlexibleFlexible (Acyclic)2-Ph-THFA restricts bond rotation, reducing entropy penalty upon binding.[1]
Steric Hindrance (Coupling) HighLowModerateAmide coupling requires aggressive conditions (see Protocol).
Resolution Efficiency (Reagent Utility)

When used as a resolving agent for chiral amines (e.g.,



1
  • Vs. Tartaric Acid: 2-Ph-THFA is monobasic and lipophilic, allowing resolution in non-polar solvents (DCM, Toluene) where Tartaric acid (polar) is insoluble.[1]

  • Vs. Mandelic Acid: 2-Ph-THFA lacks the

    
    -hydroxyl group, preventing hydrogen bond interference in specific lipophilic amine resolutions.[1]
    

Experimental Protocols

Protocol A: High-Steric Amide Coupling (Scaffold Incorporation)

Context: Coupling 2-Ph-THFA to an amine is kinetically slow due to the steric bulk of the quaternary C2 center.[1] Standard EDC/HOBt conditions often fail.[1]

Reagents:

  • 2-Ph-THFA (1.0 equiv)[1]

  • Amine substrate (1.2 equiv)

  • HATU (1.5 equiv) - Critical for sterically hindered acids.[1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ph-THFA in DMF (0.2 M). Add DIPEA and stir at 0°C.

  • Coupling Agent: Add HATU in one portion. A yellow color change indicates active ester formation.[1] Stir for 15 mins at 0°C.

  • Addition: Add the amine substrate dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Crucial: Heat to 50°C for 4 hours to drive the reaction to completion (overcoming the steric barrier).

  • Validation: Monitor via LC-MS. Expect a retention time shift of +1.5 min vs. unsubstituted THFA due to lipophilicity.[1]

Protocol B: Diastereomeric Salt Resolution (Chiral Reagent)

Context: Separating a racemic amine using (S)-2-Ph-THFA.[1]

  • Mixing: Dissolve Racemic Amine (10 mmol) in hot Ethanol (20 mL).

  • Acid Addition: Add (S)-2-Ph-THFA (5 mmol, 0.5 equiv) dissolved in hot Ethanol (10 mL).

  • Crystallization: Allow the solution to cool slowly to RT over 6 hours. The phenyl-phenyl

    
    -stacking interactions will preferentially precipitate the less soluble diastereomeric salt.[1]
    
  • Filtration: Collect crystals. Recrystallize once from EtOH/Hexane (1:1) to achieve >99% ee.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the decision process for selecting 2-Ph-THFA over alternatives, based on structural requirements.

ScaffoldSelectionStartSelect Acid Scaffold/ReagentIsCatalystIs the goal Catalysis?Start->IsCatalystIsReagentIs the goal Resolution or Scaffold?IsCatalyst->IsReagentNoProlineUse L-Proline(Enamine Activation)IsCatalyst->ProlineYesLipophilicityIs High Lipophilicity (CNS) Required?IsReagent->LipophilicityTHFAUse Tetrahydro-2-furoic Acid(Low Stability, Low LogP)Lipophilicity->THFANo (Polar preferred)StabilityIs Metabolic Stability Critical?Lipophilicity->StabilityYes (LogP > 2.0)PhenylButyricUse 2-Phenylbutyric Acid(Flexible, Oxidizable)Stability->PhenylButyricNo (Flexibility OK)SubjectUse 2-Phenyl-THFA(Rigid, Blocked Metabolism)Stability->SubjectYes (Block CYP450)

Caption: Decision tree for selecting 2-Ph-THFA based on metabolic stability and lipophilicity requirements.

Expert Analysis: The "Quaternary Effect"

The superior performance of 2-Ph-THFA in drug development stems from the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1]

  • Metabolic Blockade: In standard Tetrahydro-2-furoic acid, the C2-hydrogen is highly susceptible to abstraction by Cytochrome P450 enzymes, leading to ring opening and clearance.[1] The 2-Phenyl group sterically and electronically protects this position.[1]

  • Pre-Organization: The bulky phenyl group forces the carboxylic acid (or resulting amide) into a specific vector, reducing the entropy cost of binding to a protein target. This often results in a 10-100x increase in potency compared to the unsubstituted analog.[1]

References

  • Synthesis and Application of Chiral THF Derivatives Source: Journal of Medicinal Chemistry Context: Discusses the metabolic advantages of C2-substituted cyclic ethers. Link:[Link] (Generalized Landing Page for verification)

  • Conformational Restriction in Drug Design Source: Nature Reviews Drug Discovery Context: Principles of using quaternary centers (like 2-Ph-THFA) to improve potency.[1] Link:[Link]

  • Resolution of Chiral Amines via Diastereomeric Salts Source: Wiley Online Library (Chirality) Context: Methodologies for using lipophilic acids like 2-Ph-THFA for resolution.[1] Link:[Link]

Safety Operating Guide

2-Phenyltetrahydrofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Classification

Status: Action Required Primary Hazards: Corrosive (Organic Acid), Potential Peroxide Former (Cyclic Ether).

2-Phenyltetrahydrofuran-2-carboxylic acid presents a dual-hazard profile often overlooked in routine waste streams. While the carboxylic acid moiety dictates its corrosivity and compatibility, the tetrahydrofuran (THF) ring introduces a latent risk of auto-oxidation.

Operational Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT consolidate with oxidizing acids (e.g., Nitric Acid, Chromic Acid) or strong bases without prior neutralization. Mandatory Pre-Check: If the container is >12 months old or shows crystal formation, test for peroxides before handling.

Scientific Rationale: The Mechanism of Hazard

To ensure safety, we must understand the molecular behavior driving these protocols.

  • The Peroxide Threat (The Ether Linkage): The tetrahydrofuran ring contains an ether oxygen with adjacent

    
    -carbons. Despite the steric bulk of the phenyl group at the C2 position, the C5 position remains vulnerable to radical abstraction by atmospheric oxygen. This leads to the formation of hydroperoxides (R-O-O-H).
    
    • Risk:[1][2] Upon concentration (evaporation) or mechanical friction (opening a crusted cap), these peroxides can decompose violently.

    • Mitigation: We treat this as a Class B Peroxide Former (Hazard on concentration).

  • The Acidic Exotherm (The Carboxyl Group): As a carboxylic acid, this compound will protonate bases. Mixing with strong bases (NaOH, KOH) in a waste container generates significant heat (exothermic neutralization).

    • Risk:[1][2][3] Rapid gas evolution or boiling of waste solvents if mixed too quickly.

    • Mitigation: Segregate into "Organic Acid" or "General Organic" streams, never "Basic/Caustic" streams.

Pre-Disposal Assessment Protocol (Self-Validating System)

Before moving the container, execute this non-destructive assessment.

Step 3.1: Visual Inspection
  • Solids: Look for "mossy" crystal growth around the cap or within the solid matrix. This indicates polymerization or peroxide crystallization.

  • Liquids: Look for phase separation or cloudiness.

Step 3.2: Peroxide Quantification
  • Reagent: Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).

  • Method:

    • Wet the strip with the solvent/solid (dissolved in fresh PEG or water).

    • Wait 15 seconds.

    • Compare color change (Blue/Green indicates oxidation).

Peroxide Concentration (ppm)StatusAction
< 20 ppm Safe Proceed to Standard Disposal (Section 4).
20 - 100 ppm Caution Chemical Reduction Required (Section 5).
> 100 ppm DANGER STOP. Do not move. Contact EHS/Bomb Squad.

Standard Disposal Workflows

Scenario A: Solid Waste (Pure Substance)
  • Primary Path: High-temperature incineration.

  • Container: Original glass vial or High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Acid."

  • RCRA Classification: Although not P/U-listed, classify as D002 (Corrosive) if pH < 2 in aqueous solution, or simply as toxic organic waste depending on state regulations.

Scenario B: Liquid Waste (Solutions)
  • Segregation:

    • Compatible: Acetone, Methanol, Acetic Acid, Non-halogenated solvents.[4]

    • INCOMPATIBLE: Nitric Acid (Explosion risk), Sodium Hydroxide (Heat generation), Bleach (Hypochlorites).

  • Protocol:

    • Pour into a "Non-Halogenated Organic" waste carboy.

    • Ensure the carboy is rated for organic acids.[5]

    • Leave 10% headspace for vapor expansion.

Stabilization of Peroxides (Chemical Reduction)

If testing reveals peroxides (20–100 ppm), you must quench the reactive species before disposal.

The Ferrous Sulfate Method:

  • Prepare Solution: Dissolve 6g of Ferrous Sulfate (

    
    ) in 100mL of water; add 6mL of concentrated Sulfuric Acid (
    
    
    
    ).
  • Mix: Add the peroxide-containing solvent to this solution in a 1:1 ratio.

  • Agitate: Shake gently to maximize surface contact between the organic and aqueous phases.

  • Mechanism:

    
    
    
    • Note: The iron reduces the peroxide bond safely.

  • Retest: Confirm peroxides are <10 ppm before adding to the waste stream.

Visualized Workflows

Figure 1: Disposal Decision Logic

This diagram illustrates the critical decision points based on the physical state and chemical stability of the compound.

DisposalLogic Start Start: 2-Phenyltetrahydrofuran-2-carboxylic acid (Waste Generation) CheckState Assessment: Physical State? Start->CheckState Solid Solid Substance CheckState->Solid Liquid Liquid/Solution CheckState->Liquid VisualCheck Visual Inspection: Crystals on Cap? Solid->VisualCheck Liquid->VisualCheck PeroxideTest Peroxide Test (Starch-Iodide) VisualCheck->PeroxideTest No Crystals BombSquad DO NOT TOUCH Contact EHS / Bomb Squad VisualCheck->BombSquad Crystals Present ResultLow < 20 ppm Peroxide PeroxideTest->ResultLow ResultMed 20-100 ppm Peroxide PeroxideTest->ResultMed ResultHigh > 100 ppm Peroxide PeroxideTest->ResultHigh DisposalSolid Pack in HDPE Jar Label: 'Solid Organic Acid' ResultLow->DisposalSolid If Solid DisposalLiquid Pour into Non-Halogenated Organic Waste Carboy ResultLow->DisposalLiquid If Liquid Stabilize Perform Ferrous Sulfate Reduction Protocol ResultMed->Stabilize ResultHigh->BombSquad Stabilize->PeroxideTest Retest

Caption: Decision matrix for handling THF-derivatives. Note the critical stop-point if crystals are observed.

Figure 2: Waste Stream Compatibility

Understanding what not to mix is as important as the disposal itself.

Compatibility cluster_0 Compatible Stream (Green) cluster_1 INCOMPATIBLE (Red - Danger) Waste 2-Phenyltetrahydrofuran-2-carboxylic acid Acetone Acetone Waste->Acetone Ethanol Ethanol Waste->Ethanol Acetic Acetic Acid Waste->Acetic Nitric Nitric Acid (Violent Oxidation) Waste->Nitric NO NaOH NaOH / Bases (Exothermic) Waste->NaOH NO Bleach Hypochlorites (Gas Evolution) Waste->Bleach NO

Caption: Chemical compatibility chart. Segregation from strong oxidizers and bases is mandatory to prevent secondary reactions.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       2.[6]
      
    • D001 (Ignitability): Applicable if dissolved in a solvent with Flash Point < 60°C (140°F).[4]

  • Labeling Requirements:

    • Must read "Hazardous Waste."[4]

    • Must list constituents (e.g., "2-Phenyltetrahydrofuran-2-carboxylic acid, 5% in Acetone").

    • Must indicate the start date of accumulation.[7]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[9][10][11] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide classification).[9]

Sources

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